molecular formula C7H11N3 B1315397 4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 74197-15-2

4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B1315397
CAS No.: 74197-15-2
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-indazol-5-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQGFNPJUNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512532
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-15-2
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound built upon a tetrahydroindazole core. While detailed public information specifically on the unsubstituted 5-amino derivative is limited, the broader class of substituted tetrahydroindazoles has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for a range of biological activities, demonstrating its potential as a pharmacophore in drug discovery. This guide provides a comprehensive overview of the available technical information on this compound, its chemical properties, general synthesis strategies, and the known biological activities of its derivatives. Due to the scarcity of specific data for the parent amine, this document will focus on the properties and potential of the tetrahydroindazole scaffold as a whole, drawing from research on its analogs.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol .[1] It is available in various forms, including as a free base and as dihydrochloride or hydrochloride salts. The CAS numbers associated with this compound and its salts include 955406-59-4 for the (5S)-enantiomer and 74197-17-4 for the dihydrochloride salt.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁N₃[1]
Molecular Weight137.18 g/mol [1]
CAS Number955406-59-4 ((5S)-enantiomer)[1]
74197-17-4 (dihydrochloride)[2]
IUPAC NameThis compound

Synthesis of the Tetrahydroindazole Core

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold typically proceeds through the condensation of a substituted cyclohexane-1,3-dione with hydrazine or a hydrazine derivative.[3][4] This reaction forms the fused pyrazole ring system.

A general synthetic approach is outlined below:

G start Cyclohexane-1,3-dione derivative intermediate Condensation Reaction start->intermediate hydrazine Hydrazine hydrate or derivative hydrazine->intermediate product 4,5,6,7-Tetrahydro-1H-indazole core intermediate->product Cyclization

Caption: General synthesis of the tetrahydroindazole core.

Experimental Protocol: General Synthesis of Substituted 4,5,6,7-tetrahydro-1H-indazoles
  • Starting Material Preparation: A suitably substituted cyclohexane derivative, often a diketone, is prepared.

  • Condensation and Cyclization: The cyclohexanedione derivative is reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as methanol with a catalytic amount of acid (e.g., H+).[3] The reaction mixture is typically refluxed to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.

  • Purification: The resulting product is then purified using standard laboratory techniques such as crystallization or column chromatography.

Biological Activities and Therapeutic Potential of Tetrahydroindazole Derivatives

Direct quantitative biological data for this compound is scarce in publicly accessible literature. However, research on its derivatives highlights the therapeutic potential of this chemical scaffold.

Antibacterial Activity

Several studies have investigated substituted 4,5,6,7-tetrahydro-1H-indazole derivatives as potential antibacterial agents.[3][4] For instance, a series of phenyl, indole, and dimethyl-substituted tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antimicrobial activity.[3][4] Some of these compounds exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[4] Molecular docking studies suggest that these compounds may exert their effect by interacting with the active site of DNA gyrase, an essential bacterial enzyme.[3][4]

Table 2: Antibacterial Activity of Selected Tetrahydroindazole Derivatives

Compound ClassTarget OrganismsPutative Mechanism of ActionReference
Phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazolesS. aureus, B. subtilis, E. coliDNA gyrase inhibition[3][4]
3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamidesS. aureusDNA gyrase inhibition[5]
Enzyme Inhibition

Derivatives of the tetrahydroindazole core have been identified as inhibitors of various enzymes. One notable example is the inhibition of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. A series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were found to be potent HNE inhibitors with Ki values in the low nanomolar range.

Receptor Modulation

The indazole moiety is recognized as a bioisostere of indole, which is a common motif in molecules targeting serotonin receptors.[6] This has led to the investigation of indazole and tetrahydroindazole derivatives as serotonin receptor modulators. For example, analogs of 5-MeO-DMT incorporating an indazole ring have been evaluated for their activity at 5-HT₂ receptors.[6]

Mechanism of Action of Tetrahydroindazole Derivatives

The mechanism of action for compounds containing the 4,5,6,7-tetrahydro-1H-indazole scaffold is diverse and dependent on the specific substitutions on the core structure.

Caption: Mechanisms of action for tetrahydroindazole derivatives.

As illustrated, antibacterial derivatives have been shown to target bacterial DNA gyrase, leading to the inhibition of DNA replication and ultimately bacterial cell death.[3][4] In the context of anti-inflammatory applications, certain tetrahydroindazolone derivatives act by inhibiting human neutrophil elastase.

Future Directions

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics. While the parent compound, this compound, remains poorly characterized in the public domain, the demonstrated biological activities of its derivatives warrant further investigation. Future research should focus on:

  • Detailed Biological Profiling: A thorough evaluation of the pharmacological properties of this compound is needed to understand its intrinsic activity and potential as a lead compound.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the tetrahydroindazole core will help in elucidating the key structural features required for specific biological activities and in optimizing potency and selectivity.

  • Pharmacokinetic and Toxicological Evaluation: For any promising derivatives, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies will be crucial for their advancement as drug candidates.

Conclusion

This compound is a member of a chemical class with demonstrated potential in medicinal chemistry. Although specific data on this particular molecule is limited, the broader family of tetrahydroindazole derivatives has shown promise as antibacterial agents, enzyme inhibitors, and receptor modulators. The synthetic accessibility of the tetrahydroindazole core makes it an attractive scaffold for the generation of diverse chemical libraries for biological screening. Further research into this compound and its analogs is warranted to fully explore their therapeutic potential.

References

The Multifaceted Biological Activities of Tetrahydroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets and pharmacological effects of tetrahydroindazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Kinase Inhibition: Targeting Cell Cycle and Immune Responses

Tetrahydroindazole derivatives have shown significant promise as inhibitors of various protein kinases, playing crucial roles in the regulation of cell cycle progression and immune signaling.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the G1/S phase transition in the cell cycle, and its aberrant activity is often implicated in cancer.[1][2] Tetrahydroindazole-based compounds have been identified as potent inhibitors of CDK2/cyclin complexes.[3][4]

Quantitative Data for CDK2 Inhibition

CompoundTargetAssay TypeK_i_ (μM)IC_50_ (μM)Reference
Compound 3 CDK2/cyclin AEnzyme Inhibition2.3-[3][4]
Analogue 53 CDK2/cyclin A1, E, OEnzyme Inhibition-Submicromolar[3]
Analogue 59 CDK2/cyclin A1, E, OEnzyme Inhibition-Submicromolar[3]

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of tetrahydroindazole derivatives against CDK2/cyclin complexes using a luminescence-based assay that measures ADP production.[5][6]

Materials:

  • Recombinant human CDK2/cyclin E (or A) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1)

  • Test tetrahydroindazole compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Add the diluted test compound to the wells of a 96-well plate. Include vehicle controls (DMSO) and "no enzyme" controls.

  • Add the CDK2/cyclin enzyme to all wells except the "no enzyme" controls.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb hyperphosphorylates S_Phase S Phase Entry CyclinE_CDK2->S_Phase promotes

Caption: CDK2/Cyclin E complex promotes G1/S transition.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for inflammatory and autoimmune diseases.[7] Tetrahydroindazole-containing compounds have been developed as selective ITK inhibitors.[8]

Experimental Protocol: In Vitro ITK Kinase Inhibition Assay (TR-FRET)

This protocol describes the determination of a compound's IC₅₀ value against ITK using a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay.[9]

Materials:

  • Recombinant human ITK enzyme

  • 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test tetrahydroindazole compound (dissolved in DMSO)

  • Fluorescein-labeled substrate and ATP

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

  • In a 384-well plate, add 5 µL of the 4X test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of a 4X ITK enzyme solution to all wells except the "no enzyme" controls.

  • Gently mix and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2X solution containing the fluorescein-labeled substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 20 µL of a 2X Detection Mix containing the Eu-labeled antibody.

  • Incubate for 30-60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the emission ratio and determine the IC₅₀ value.

Signaling Pathway: ITK in T-Cell Receptor Signaling

ITK_Signaling TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 generates Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream

Caption: ITK's role in the T-cell receptor signaling cascade.

Sigma-2 (σ₂) Receptor Ligands: Probing Cancer and CNS Disorders

The sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cancer cells and is implicated in various central nervous system (CNS) disorders.[10][11] Tetrahydroindazole derivatives have been developed as potent and selective sigma-2 receptor ligands.[10][12][13]

Quantitative Data for Sigma-2 Receptor Binding

CompoundTargetAssay TypeK_i_ (nM)Selectivity (σ₁/σ₂)Reference
7t Sigma-2Ligand Displacement16>625-fold[10]
12 Sigma-2Receptor AffinityModerateExcellent[12]
15b Sigma-2Receptor AffinityModerateExcellent[12]
15c Sigma-2Receptor AffinityModerateExcellent[12]
15d Sigma-2Receptor AffinityModerateExcellent[12]

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-2 receptor.[14][15][16]

Materials:

  • Tissue homogenates or cell membranes expressing sigma-2 receptors (e.g., from Jurkat cells or rat liver)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]DTG)

  • Sigma-1 receptor masking agent (e.g., (+)-pentazocine)

  • Non-specific binding determinator (e.g., haloperidol)

  • Test tetrahydroindazole compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare dilutions of the test compound.

  • In a reaction tube, add the membrane preparation, the sigma-1 masking agent, and the test compound or vehicle.

  • Add the radioligand ([³H]DTG) to initiate the binding reaction.

  • For non-specific binding control tubes, add a high concentration of an unlabeled ligand like haloperidol.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the K_i_ value of the test compound.

Signaling Pathway: Postulated Sigma-2 Receptor Signaling in Cancer

Sigma2_Signaling Sigma2_Ligand Tetrahydroindazole Sigma-2 Ligand Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor Ca_Release Intracellular Ca²⁺ Release Sigma2_Receptor->Ca_Release ROS ROS Production Sigma2_Receptor->ROS Proliferation Cell Proliferation Sigma2_Receptor->Proliferation Apoptosis Apoptosis Ca_Release->Apoptosis ROS->Apoptosis

Caption: Sigma-2 receptor activation can induce apoptosis.

Anti-Inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins.[17][18] Certain substituted 4,5-dihydro-2H-indazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for COX-2.[17]

Quantitative Data for Anti-Inflammatory Activity

CompoundAssayResultReference
10 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]
13 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]
15 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]
16 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]
18 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]
22 Formalin-induced paw edemaDistinctive anti-inflammatory profile[17]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[8][19][20][21]

Materials:

  • Wistar rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test tetrahydroindazole compound

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or calipers

Procedure:

  • Divide animals into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compound, positive control, or vehicle to the respective groups (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Animal_Grouping Animal Grouping (Control, Test) Dosing Compound Administration Animal_Grouping->Dosing Carrageenan Carrageenan Injection (Paw) Dosing->Carrageenan Measurement Paw Volume Measurement (Multiple Time Points) Carrageenan->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of new classes of antimycobacterial agents. A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of MTB.[4]

Quantitative Data for Antituberculosis Activity

CompoundTargetMIC (μM)Reference
6a M. tuberculosis (replicating)1.7[4]
6m M. tuberculosis (replicating)1.9[4]
6q M. tuberculosis (replicating)1.9[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

This protocol describes the determination of the MIC of a compound against M. tuberculosis using a broth microdilution method.[10][22][23][24]

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test tetrahydroindazole compound

  • 96-well microplates

  • Growth indicator (e.g., Resazurin or Alamar blue)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis and adjust it to a standard turbidity.

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Seal the plates and incubate at 37°C.

  • After a set incubation period (e.g., 7-14 days), add the growth indicator to each well.

  • Incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).

This guide highlights the significant and varied biological activities of tetrahydroindazole derivatives. The versatility of this scaffold, coupled with the potential for chemical modification, makes it a highly attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer and inflammation to infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

The Versatile Pharmacology of the 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Whitepaper on Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5,6,7-tetrahydro-1H-indazole nucleus represents a privileged scaffold in modern medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of derivatives targeting a wide spectrum of biological entities. Consequently, the mechanism of action of compounds based on this core structure is not singular; rather, it is intricately dictated by the nature and positioning of substituent groups. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with various derivatives of 4,5,6,7-tetrahydro-1H-indazol-5-amine, offering insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by these compounds, present quantitative data for comparative analysis, and provide detailed experimental protocols for the characterization of their biological activity.

Multi-Target Profile of Tetrahydroindazole Derivatives

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have been shown to interact with a range of biological targets, leading to distinct pharmacological effects. The primary mechanisms of action identified to date include:

  • Sigma (σ) Receptor Modulation: Acting as ligands for both σ1 and σ2 receptors, which are implicated in a variety of central nervous system disorders.

  • Cannabinoid Receptor 1 (CB1) Inverse Agonism: Modulating the endocannabinoid system, with potential applications in metabolic disorders.

  • Enzyme Inhibition: Specifically targeting enzymes such as human Dihydroorotate Dehydrogenase (DHODH) for anticancer and anti-inflammatory effects, and bacterial DNA gyrase for antimicrobial activity.

  • Kinase Signaling Pathway Inhibition: Modulating critical intracellular signaling cascades like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

  • Protein-Protein Interaction Disruption: Activating the p53 tumor suppressor pathway by inhibiting its interaction with MDM2.

  • G-Protein Coupled Receptor (GPCR) Agonism: Interacting with serotonin (5-HT) receptors, suggesting applications in neuropsychiatric conditions.

The following sections will explore each of these mechanisms in detail.

Sigma (σ) Receptor Ligands

A significant area of investigation for tetrahydroindazole derivatives has been their development as potent and selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Signaling Pathway

While the complete signaling cascades of sigma receptors are still being fully elucidated, it is known that they can modulate calcium signaling and interact with other proteins to influence cell survival and proliferation.

sigma_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative Sigma_Receptor Sigma_Receptor Tetrahydroindazole_Derivative->Sigma_Receptor Binds to Ion_Channel Ion_Channel Sigma_Receptor->Ion_Channel Modulates GPCR GPCR Sigma_Receptor->GPCR Modulates Second_Messengers Second_Messengers Ion_Channel->Second_Messengers GPCR->Second_Messengers Kinase_Cascades Kinase_Cascades Second_Messengers->Kinase_Cascades Cellular_Response Cellular_Response Kinase_Cascades->Cellular_Response

Figure 1: Sigma Receptor Signaling Pathway

Quantitative Data: Sigma Receptor Binding Affinity
Compound IDR1 GroupR2 Groupσ1 Ki (nM)σ2 Ki (nM)Reference
7a N,N-dimethyl4-Fluorobenzyl1.1>10,000[1]
7b N,N-dimethyl4-Trifluorophenethyl1.3280[1]
7d PiperidineHydroxyphenethyl1,10012[1]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity of test compounds for the σ1 and σ2 receptors.[2]

Materials:

  • Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2).[2]

  • Membrane Preparations: Guinea pig brain membranes or cell lines expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of tetrahydroindazole derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats .

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.

  • The final assay volume is typically 100-200 µL.

  • Incubate the plates at 37°C for 90 minutes to reach equilibrium.[3]

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[3]

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Cannabinoid-1 (CB1) Receptor Inverse Agonists

Certain tetrahydroindazole derivatives have been identified as potent and selective inverse agonists of the CB1 receptor.[4] Inverse agonists produce effects opposite to those of agonists. This activity is of interest for treating conditions like obesity.

Signaling Pathway

CB1 receptors are GPCRs that primarily couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels. Inverse agonists would be expected to increase adenylyl cyclase activity and cAMP levels.

cb1_inverse_agonist_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetrahydroindazole_Derivative Tetrahydroindazole (Inverse Agonist) CB1_Receptor CB1_Receptor Tetrahydroindazole_Derivative->CB1_Receptor Binds to Adenylyl_Cyclase Adenylyl_Cyclase CB1_Receptor->Adenylyl_Cyclase Inhibits (constitutively) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response

Figure 2: CB1 Receptor Inverse Agonist Pathway

Experimental Protocol: [³⁵S]GTPγS Functional Binding Assay

This assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.[5]

Materials:

  • Radioligand: [³⁵S]GTPγS.

  • Membrane Preparations: Rat cortical membranes or cells expressing the CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4.[5]

  • GDP: 50 µM.[5]

  • Test Compounds: Serial dilutions of tetrahydroindazole derivatives.

  • Scintillation Counter and filter plates .

Procedure:

  • In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS (at a concentration of ~0.5 nM), GDP, and varying concentrations of the test compound.

  • Incubate the plate at 37°C for 2 hours with agitation.[5]

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data are expressed as a percentage of basal [³⁵S]GTPγS binding. Inverse agonists will decrease the binding below the basal level.

  • Determine the IC50 and the magnitude of the inverse agonistic effect.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetrahydroindazole derivatives have been optimized as potent inhibitors of human DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[6] Inhibition of this pathway can lead to decreased cell proliferation, making it a target for cancer and inflammatory diseases.

Signaling Pathway

DHODH inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and can induce apoptosis.

dhodh_inhibition_pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Synthesis Pyrimidine_Synthesis Orotate->Pyrimidine_Synthesis Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative->DHODH Inhibits DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to

Figure 3: DHODH Inhibition Pathway

Quantitative Data: DHODH Inhibitory Activity
Compound IDConfigurationDHODH IC50 (nM)Reference
(R)-HZ00 R15[7]
30 R15[7]
38 R18[7]
(S)-HZ05 S>20,000[7]
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[8]

Materials:

  • Recombinant human DHODH .

  • L-Dihydroorotic acid (DHO): 10 mM stock in DMSO.

  • 2,6-dichloroindophenol (DCIP): 2.5 mM stock in assay buffer.

  • Coenzyme Q10 (CoQ10): 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

  • Test Compounds: Serial dilutions in DMSO.

  • 96-well microplate and microplate spectrophotometer .

Procedure:

  • Add 2 µL of the test compound dilutions or DMSO (control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Calculate the reaction rate (Vmax) for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some indazole derivatives have been shown to inhibit this pathway.[9][10]

Signaling Pathway

pi3k_akt_mtor_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative->PI3K Inhibits Tetrahydroindazole_Derivative->Akt Inhibits Tetrahydroindazole_Derivative->mTOR Inhibits

Figure 4: PI3K/Akt/mTOR Signaling Pathway

p53/MDM2 Pathway Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation. Some indazole derivatives can disrupt the p53-MDM2 interaction, leading to p53 activation and tumor cell death.[11]

Signaling Pathway

p53_mdm2_pathway p53 p53 Apoptosis_Cell_Cycle_Arrest Apoptosis_Cell_Cycle_Arrest p53->Apoptosis_Cell_Cycle_Arrest Induces MDM2 MDM2 MDM2->p53 Inhibits/Degrades Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative->MDM2 Inhibits

Figure 5: p53/MDM2 Interaction Pathway

Serotonin (5-HT) Receptor Agonism

Derivatives of the related tetrahydro-β-carboline scaffold, which shares structural similarities with tetrahydroindazoles, have been shown to act as potent agonists at serotonin 5-HT₂ receptors.[12] This suggests that tetrahydroindazole derivatives could also be explored for their activity on these receptors, with potential applications in psychiatric disorders.

Signaling Pathway

5-HT₂ receptors are Gq/11-coupled GPCRs that activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

serotonin_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetrahydroindazole_Analog Tetrahydroindazole_Analog 5-HT2_Receptor 5-HT2_Receptor Tetrahydroindazole_Analog->5-HT2_Receptor Activates Gq_11 Gq_11 5-HT2_Receptor->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2+_Release Ca2+_Release IP3->Ca2+_Release PKC_Activation PKC_Activation DAG->PKC_Activation Cellular_Response Cellular_Response Ca2+_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 6: Serotonin 5-HT2 Receptor Signaling

Quantitative Data: Serotonin Receptor Agonist Activity
Compound ID5-HT2A EC50 (nM)5-HT2C EC50 (nM)Reference
8 Low nMLow nM[12]
12 10685.9[12]
54 54.910.1[12]

DNA Gyrase Inhibition

Novel tetrahydroindazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it an attractive target for new antibiotics.[13]

Mechanism of Action

DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Inhibitors can block the ATPase activity of the GyrB subunit or interfere with the DNA cleavage and re-ligation activity of the GyrA subunit.

dna_gyrase_inhibition Relaxed_DNA Relaxed_DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Bacterial_DNA_Replication Bacterial_DNA_Replication Supercoiled_DNA->Bacterial_DNA_Replication Required for Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative Tetrahydroindazole_Derivative->DNA_Gyrase Inhibits Bacterial_Cell_Death Bacterial_Cell_Death Bacterial_DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Figure 7: DNA Gyrase Inhibition Mechanism

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]

Materials:

  • Purified E. coli DNA gyrase .

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay Buffer: e.g., 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol.

  • Test Compounds: Serial dilutions.

  • Agarose gel electrophoresis system .

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel and visualize the DNA bands under UV light.

  • The concentration of the compound that inhibits 50% of the supercoiling activity is the IC50.

Conclusion

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The specific mechanism of action of its derivatives is highly dependent on the appended functional groups, which direct their activity towards a diverse range of biological targets, including receptors, enzymes, and signaling proteins. This adaptability has led to the development of compounds with potential applications in oncology, neurobiology, metabolic diseases, and infectious diseases. The in-depth understanding of the structure-activity relationships and the underlying mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this promising class of molecules into clinically effective therapeutics. Future research will likely uncover even more biological targets and mechanisms associated with this privileged chemical scaffold.

References

Physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-1H-indazole

Introduction

4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic organic compound. It consists of a pyrazole ring fused to a cyclohexane ring, making it a saturated analogue of indazole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been explored for their potential as therapeutic agents, exhibiting a range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole, detailed experimental protocols for its characterization, and visualizations of its chemical logic and experimental workflows.

Chemical and Physical Properties

The properties of 4,5,6,7-tetrahydro-1H-indazole are summarized below. These data are compiled from various chemical databases and scientific literature, providing a quantitative look at its key characteristics.

Identifiers and Molecular Properties
PropertyValueReference
IUPAC Name 4,5,6,7-tetrahydro-1H-indazole[3][4][5]
CAS Number 2305-79-5[3][4][5][6]
Molecular Formula C₇H₁₀N₂[3][4][6][7]
Molecular Weight 122.17 g/mol [3][4][6][7]
Canonical SMILES C1CCC2=C(C1)C=NN2[3][4][5]
InChIKey GDSQTWDUCDSZEY-UHFFFAOYSA-N[3][4][5][7]
Synonyms 4,5,6,7-Tetrahydroindazole, 3,4-Tetramethylenepyrazole[3][4]
Experimental Physical Properties
PropertyValueConditionsReference
Melting Point 80-84 °C[4][5][6]
Boiling Point 140-142 °Cat 2 mmHg[4][5][6]
Spectroscopic Data

A summary of available spectroscopic information for the characterization of 4,5,6,7-tetrahydro-1H-indazole.

Spectrum TypeData Availability and Source
¹H NMR Spectra are available and have been recorded on instruments such as the Varian CFT-20.[3][8]
¹³C NMR Data is available in spectral databases.[3]
Mass Spectrometry (GC-MS) Electron Impact (EI) mass spectra are available, with major fragments observed at m/z values of 94, 122, 121, 95, and 39.[3]
Infrared (IR) Spectroscopy FTIR spectra have been recorded using techniques such as KBr wafer.[3]
UV-VIS Spectra UV-VIS spectral data is available in spectral databases.[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of chemical compounds. Below are generalized protocols based on standard laboratory practices for compounds of this class.

Synthesis of 4,5,6,7-tetrahydro-1H-indazole Analogues

A common method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation reaction of a cyclohexanone derivative with hydrazine.[1]

General Procedure:

  • Reaction Setup: A solution of a substituted or unsubstituted 2-functionalized cyclohexanone (e.g., 2-formylcyclohexanone) is prepared in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, often in the presence of a catalytic amount of acid (e.g., H+).

  • Condensation and Cyclization: The reaction mixture is typically heated under reflux for several hours (e.g., 24 hours) to facilitate the condensation and subsequent intramolecular cyclization.

  • Workup and Purification: After cooling, the reaction mixture is worked up. This may involve solvent removal under reduced pressure, extraction with an organic solvent, and washing with brine. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the 4,5,6,7-tetrahydro-1H-indazole derivative.

G General Synthesis Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Purification start1 Cyclohexanone Derivative process1 Dissolve in Solvent (e.g., Ethanol) start1->process1 start2 Hydrazine Hydrate start2->process1 process2 Add Acid Catalyst (Optional) process1->process2 process3 Heat under Reflux process2->process3 end1 Solvent Removal & Extraction process3->end1 end2 Column Chromatography / Recrystallization end1->end2 final_product Purified 4,5,6,7-tetrahydro-1H-indazole end2->final_product G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Identity Confirmation start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Info ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight structure Confirm Structure nmr->structure ir->structure ms->structure purity Assess Purity structure->purity final Characterized Compound purity->final G Tautomeric Equilibrium cluster_nodes Tautomeric Equilibrium node1 1H-Indazole Tautomer (More Stable) node2 2H-Indazole Tautomer node1->node2 Proton Shift

References

Tautomerism and Stability of Tetrahydro-1H-indazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of the tetrahydro-1H-indazole scaffold, a privileged structure in medicinal chemistry. The equilibrium between the 1H- and 2H-tautomers is a critical determinant of the physicochemical properties, biological activity, and ultimately, the drug development potential of this class of compounds. This document outlines the factors governing this tautomeric balance, presents quantitative data on tautomer stability, and provides detailed experimental protocols for characterization and stability assessment.

The Tautomeric Equilibrium in Tetrahydro-1H-indazoles

Tetrahydro-1H-indazoles, like their aromatic indazole counterparts, can exist in different tautomeric forms. The most relevant equilibrium is the annular tautomerism between the 1H- and 2H- forms, where the proton can reside on either of the two nitrogen atoms of the pyrazole ring. The position of this proton significantly influences the molecule's hydrogen bonding capabilities, dipole moment, and overall electronic distribution, which are key to its interaction with biological targets.

Generally, the 1H-tautomer is considered to be thermodynamically more stable than the 2H-tautomer.[1][2] However, the energy difference can be small, and the equilibrium can be influenced by substitution patterns on the ring system and the surrounding environment (e.g., solvent polarity).[3]

The following diagram illustrates the fundamental tautomeric equilibrium.

Figure 1: Annular tautomeric equilibrium in the tetrahydro-1H-indazole core.

Quantitative Analysis of Tautomer Stability

Computational studies are invaluable for estimating the relative stability of tautomers. Density Functional Theory (DFT) calculations, in particular, provide reliable energy differences. Experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial to confirm the predominant tautomer in solution.

The following tables summarize the calculated energy differences for a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, providing insight into the influence of substituents on tautomeric stability.[3]

Table 1: Calculated Energy Differences (ΔE in kJ mol⁻¹) for Tautomers of 1,5,6,7-Tetrahydro-4H-indazol-4-ones in the Gas Phase [3]

CompoundMethodΔE (1H → 2H)ΔE (1H → OH)Most Stable Tautomer (Calculated)
1 . 1,5,6,7-Tetrahydro-4H-indazol-4-oneAM13.01121.971H
HF/6-31G1.05125.751H
B3LYP/6-31G**-0.93121.972H
2 . 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneAM12.43121.221H
HF/6-31G0.77124.911H
B3LYP/6-31G -0.65121.222H
3 . 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneAM1-8.63125.252H
HF/6-31G*-1.86129.062H
B3LYP/6-31G-3.81125.252H
4 . 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneAM1-8.02115.922H
HF/6-31G*-1.73128.022H
B3LYP/6-31G**-3.30115.922H

A negative ΔE indicates that the 2H or OH tautomer is more stable than the 1H tautomer.

Table 2: Experimental Tautomer Ratio for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 4) [3]

SolventTemperature (K)MethodTautomer Ratio (1H : 2H)
DMSO-d₆298¹³C NMR~ 45 : 55

These data indicate that while DFT and AM1 methods predict the 2H tautomer to be more stable in the gas phase for the methylated derivatives, the energy differences are small. Experimentally, in a polar solvent like DMSO, both tautomers of compound 4 are present in nearly equal amounts, highlighting the significant role of the environment in determining the tautomeric equilibrium.[3]

Biological Context: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The tetrahydro-1H-indazole scaffold is found in numerous compounds with potent biological activity, including inhibitors of protein kinases.[2] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S transition in the cell cycle. Its activity is dependent on binding to Cyclin E.[1][4] Dysregulation of the Cyclin E/CDK2 complex is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Tetrahydro-1H-indazole derivatives have been identified as inhibitors of CDK2.[2] The mechanism involves the inhibitor binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint.

The diagram below outlines the simplified CDK2/Cyclin E signaling pathway and the point of intervention by tetrahydro-1H-indazole inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth activates transcription for CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb phosphorylates Inhibitor Tetrahydro-1H-indazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Figure 2: Inhibition of the CDK2/Cyclin E pathway by tetrahydro-1H-indazole derivatives.

Experimental Protocols

Analysis of Tautomeric Ratios by ¹H NMR Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a tetrahydro-1H-indazole derivative in solution using ¹H NMR spectroscopy.

Objective: To quantify the relative amounts of the 1H- and 2H-tautomers in solution.

Materials:

  • Tetrahydro-1H-indazole sample (high purity)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • Internal standard (optional, for concentration determination)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the tetrahydro-1H-indazole sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To ensure accurate integration, set a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 10-30 seconds is often adequate.

    • Acquire the spectrum at a constant, known temperature (e.g., 298 K), as the tautomeric equilibrium can be temperature-dependent.

  • Data Processing:

    • Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak.

  • Quantification:

    • Identify well-resolved signals that are unique to each tautomer. Protons on the pyrazole ring or substituents adjacent to the nitrogen atoms are often suitable.

    • Carefully integrate the area of the selected signals for the 1H-tautomer (A₁H) and the 2H-tautomer (A₂H).

    • Normalize the integrals by the number of protons each signal represents (n₁H and n₂H, respectively).

    • Calculate the molar ratio of the tautomers using the following formula: Ratio (1H : 2H) = (A₁H / n₁H) : (A₂H / n₂H)

The following diagram illustrates the workflow for this analysis.

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B 1H NMR Data Acquisition (Set long relaxation delay, D1) A->B C Data Processing (Phasing, Baseline Correction) B->C D Signal Identification (Unique peaks for 1H & 2H tautomers) C->D E Integration of Signals D->E F Calculate Tautomer Ratio E->F

Figure 3: Workflow for quantitative tautomer analysis by ¹H NMR.
Single Crystal X-ray Diffraction

This protocol provides a general guideline for obtaining single crystals of tetrahydro-1H-indazole derivatives suitable for X-ray diffraction, which can unambiguously determine the solid-state tautomeric form.

Objective: To grow high-quality single crystals for structural elucidation.

Materials:

  • Purified tetrahydro-1H-indazole compound (>98% purity)

  • A range of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, toluene)

  • Small glass vials or test tubes

  • Parafilm

Procedure (Slow Evaporation Method):

  • Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, but the solution should be allowed to cool to room temperature.

  • Filtration: Filter the solution through a small cotton plug or syringe filter into a clean crystallization vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or solvent layering can be attempted.[3][5]

Stability Assessment via Forced Degradation Studies

This protocol outlines a forced degradation study to assess the intrinsic stability of a tetrahydro-1H-indazole derivative and to develop a stability-indicating HPLC method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Tetrahydro-1H-indazole sample

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[6][7]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl and heat (e.g., at 60 °C) for a defined period (e.g., 2-24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH and heat (e.g., at 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution (or solid sample) at an elevated temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water with 0.1% formic acid) that separates the parent compound from all degradation products.

    • Analyze all stressed samples using the developed HPLC method. A PDA detector is useful for assessing peak purity and comparing the UV spectra of the parent drug and degradants.

The workflow for a forced degradation study is depicted below.

Degradation_Workflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC Develop Stability-Indicating HPLC Method HPLC->Analysis Results Identify Degradants & Assess Stability Analysis->Results

Figure 4: Workflow for forced degradation and stability analysis.

Conclusion

The tautomerism and stability of tetrahydro-1H-indazoles are multifaceted issues of critical importance in drug discovery and development. The equilibrium between the 1H- and 2H-tautomers is finely balanced and can be influenced by both structural modifications and the local environment. A thorough understanding and characterization of this equilibrium, using a combination of computational and experimental methods like NMR and X-ray crystallography, are essential for rational drug design. Furthermore, comprehensive stability profiling through forced degradation studies is a regulatory requirement and provides crucial information for formulation development and the determination of a drug candidate's shelf-life. The protocols and data presented in this guide serve as a valuable resource for scientists working with this important heterocyclic scaffold.

References

Literature review on the therapeutic potential of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of Indazoles

Introduction

Indazole, a bicyclic aromatic heterocyclic compound, consists of a benzene ring fused to a pyrazole ring.[1] While rarely found in nature, the indazole scaffold is of significant interest in medicinal chemistry due to its diverse and potent biological activities.[2][3] It is considered a "privileged scaffold" as its derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Several indazole-containing drugs have been approved by the FDA, such as Pazopanib, an anti-cancer agent.[2] This technical guide provides a comprehensive review of the therapeutic potential of indazoles, focusing on their applications in various disease areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Therapeutic Applications of Indazole Derivatives

Indazole derivatives have been extensively explored for their therapeutic potential in a multitude of diseases. Their biological activities are diverse, ranging from enzyme inhibition to receptor modulation.

Anticancer Activity

The most significant therapeutic application of indazoles to date is in oncology. Many indazole derivatives have been developed as potent anticancer agents, primarily as kinase inhibitors.[5]

Kinase Inhibition:

Indazole-based compounds have been successfully designed to target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

  • Pazopanib: An FDA-approved multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Axitinib: Another approved kinase inhibitor targeting VEGFR, used for the treatment of advanced renal cell carcinoma.[5]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1]

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK, used to treat solid tumors with specific gene fusions.[6]

A study by Liu et al. led to the discovery of 1H-indazole derivatives as potent epidermal growth factor receptor (EGFR) kinase inhibitors. Compound 109 showed significant activity against both wild-type and mutant EGFR.[1] Fishwick et al. identified 1H-indazole derivatives that inhibit Fibroblast growth factor receptors (FGFRs), with compound 106 being the most active.[1]

Other Anticancer Mechanisms:

Indazole derivatives also exhibit anticancer activity through mechanisms other than kinase inhibition. For instance, some compounds have been shown to induce apoptosis and inhibit cell migration and invasion.[7][8] A study by Wei et al. reported that compound 2f displayed potent growth inhibitory activity against several cancer cell lines and induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins and increasing reactive oxygen species (ROS) levels.[7][8]

Table 1: Anticancer Activity of Representative Indazole Derivatives

CompoundTargetCell Line/AssayIC50/ActivityReference
109 EGFR T790M/EGFREnzymatic Assay5.3 nM / 8.3 nM[1]
106 FGFR1/FGFR2/FGFR3Enzymatic Assay2.0 µM / 0.8 µM / 4.5 µM[1]
2f -4T1 (Breast Cancer)0.23 µM[7][8]
Pazopanib VEGFR, PDGFR, c-KitMultiple Kinase AssaysnM range[2]
Antimicrobial Activity

Indazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

  • Antibacterial Activity: Shaikh et al. synthesized 3-methyl-1H-indazole derivatives and found them to be active against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Compound 66 showed a significant zone of inhibition compared to the standard drug ciprofloxacin.[2]

  • Anti-tubercular Activity: Park et al. identified a sulphonamide-containing indazole, compound 58 , with potent activity against Mycobacterium tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 0.09 µM.[2] Malapati et al. also reported new indazole derivatives with anti-tubercular activity.[2]

  • Antifungal Activity: The indazole scaffold has been incorporated into molecules with antifungal properties.[2]

Table 2: Antimicrobial Activity of Representative Indazole Derivatives

CompoundActivityOrganismMIC/Zone of InhibitionReference
66 AntibacterialB. subtilis / E. coli22 mm / 46 mm[2]
58 Anti-tubercularM. tuberculosis0.09 µM[2]
59 Anti-tubercularM. tuberculosis67.09 µM[2]
Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives are well-documented.[9][10] The non-steroidal anti-inflammatory drug (NSAID) Bendazac is an indazole derivative. Other indazole compounds have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[11]

Other Therapeutic Applications

The therapeutic potential of indazoles extends to several other areas:

  • Neurodegenerative Diseases: Indazole derivatives are being investigated for the treatment of neurological disorders.[3][12]

  • Anti-HIV Activity: Certain indazole compounds have shown inhibitory activity against HIV.[1][10]

  • Antidiabetic Activity: Some indazole derivatives have been explored for their potential in managing diabetes.[2]

  • Male Contraception: Adjudin, an indazole derivative, is under development as a potential non-hormonal male contraceptive.[10]

Experimental Protocols

Synthesis of 1H-Indazoles via Copper-Catalyzed N-N Bond Formation

This protocol is based on a method for preparing 1H-indazoles starting from 2-amino nitriles.[13]

Step 1: Synthesis of the Imine Intermediate

  • To a solution of the 2-amino nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the Grignard or organolithium reagent (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.

Step 2: Copper-Catalyzed Oxidative N-N Bond Formation

  • To a solution of the crude imine from the previous step in a suitable solvent such as 1,2-dichloroethane, add copper(II) acetate (Cu(OAc)2, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1H-indazole.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of indazole derivatives on cancer cell lines.[7][8]

  • Cell Culture: Culture the desired cancer cell lines (e.g., 4T1 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Evaluation of Indazole Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Amino Nitrile) imine Imine Formation (Grignard Reaction) start->imine cyclization N-N Bond Formation (Cu(OAc)2 Catalysis) imine->cyclization purification Purification (Column Chromatography) cyclization->purification product Pure Indazole Derivative purification->product screening In Vitro Antiproliferative Screening (MTT Assay) product->screening hit_id Hit Identification screening->hit_id apoptosis Apoptosis Assay hit_id->apoptosis Active Compound ros ROS Measurement apoptosis->ros migration Migration/Invasion Assay ros->migration in_vivo In Vivo Tumor Model migration->in_vivo lead Lead Compound in_vivo->lead G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds Pazopanib Indazole Inhibitor (e.g., Pazopanib) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

References

Tetrahydroindazole as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole core is a versatile and valuable scaffold in modern medicinal chemistry, demonstrating a wide range of biological activities that have led to its classification as a "privileged" structure. This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, underscoring their potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of tetrahydroindazole derivatives, with a focus on their applications in drug discovery.

Introduction to the Tetrahydroindazole Scaffold

The indazole bicyclic system, consisting of a pyrazole ring fused to a benzene ring, has long been recognized for its therapeutic potential.[1] The partially saturated analog, tetrahydroindazole, retains and often enhances this biological activity while offering improved physicochemical properties, such as solubility and metabolic stability. This has made the tetrahydroindazole scaffold a focal point for the development of modulators for a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[2][3][4]

Synthesis of the Tetrahydroindazole Core

The construction of the tetrahydroindazole scaffold can be achieved through several synthetic strategies. A common and efficient method is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for this transformation.[5]

Further functionalization of the tetrahydroindazole core is crucial for tuning its pharmacological properties. Key reactions for diversification include:

  • N-Arylation: The Chan-Lam coupling reaction allows for the introduction of various aryl groups at the N-1 or N-2 position of the indazole ring, which has been shown to be critical for activity against targets like the sigma-1 receptor.[2]

  • Amide Coupling: The carboxylic acid functionality, often incorporated at the C-3 position, serves as a handle for amide bond formation with a wide array of amines, enabling extensive structure-activity relationship (SAR) studies.[6]

  • Reductive Amination: Ketone functionalities on the tetrahydro- portion of the scaffold can be converted to amines via reductive amination, providing another point for diversification.[2]

Biological Activities and Therapeutic Targets

Tetrahydroindazole derivatives have demonstrated significant activity against a range of biological targets, highlighting the scaffold's privileged nature.

Sigma Receptor Modulation

The sigma-1 and sigma-2 receptors are transmembrane proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[2][7] Tetrahydroindazole-based compounds have emerged as potent and selective ligands for both sigma receptor subtypes.

Structure-activity relationship studies have revealed that substitution patterns on the tetrahydroindazole core and the nature of the appended side chains are critical for achieving high affinity and selectivity. For instance, N-2 regioisomers have often been found to be more potent than their N-1 counterparts for sigma receptor binding.[2]

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Representative Tetrahydroindazole Derivatives [2]

CompoundTargetpKi
7a Sigma-15.8
Sigma-25.7
7bf Sigma-17.8
Sigma-2<5.3 (over 500-fold selective)
7d Sigma-1<5.3
Sigma-2High Affinity (selective)
Enzyme Inhibition

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells.[3] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH, demonstrating anti-proliferative activity in cancer cell lines.[3] The inhibition of DHODH leads to pyrimidine depletion, thereby halting cell cycle progression and inducing apoptosis.[3]

Table 2: DHODH Inhibition and Anti-proliferative Activity of Tetrahydroindazole Analogs [3]

CompoundDHODH IC50 (nM)ARN8 Cell Growth IC50 (nM)
(R)-HZ00 PotentActive
36 Decreased Potency-
37 3-4 fold less potent than HZ00-
51 PotentActive

Cyclin-dependent kinase 2 (CDK2), in complex with its cyclin partners (A and E), plays a crucial role in cell cycle progression, particularly at the G1/S phase transition.[4][8] Dysregulation of CDK2 activity is a hallmark of many cancers. A high-throughput screen identified a tetrahydroindazole derivative as an inhibitor of the CDK2/cyclin A complex, leading to the synthesis and evaluation of over 50 analogs.[4][8] These compounds demonstrated improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[4][8]

Table 3: CDK2/Cyclin Inhibitory Activity of Tetrahydroindazole Derivatives [4][8]

CompoundTargetIC50 (µM)
3 (Hit) CDK2/cyclin A-
53 CDK2/cyclin A1, E, O2- to 10-fold improved vs. 3
59 CDK2/cyclin A1, E, O2- to 10-fold improved vs. 3

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[9] ITK inhibitors are being investigated as potential treatments for inflammatory and autoimmune diseases. A series of tetrahydroindazole inhibitors of ITK were developed with improved potency, selectivity, and pharmaceutical properties.[9]

Other Therapeutic Areas

The versatility of the tetrahydroindazole scaffold extends to other therapeutic areas, including:

  • Anti-cancer: Beyond DHODH and CDK2 inhibition, some derivatives have shown direct anti-proliferative effects on various cancer cell lines.[10]

  • Anti-inflammatory: The modulation of kinases like ITK points to the potential of these compounds in treating inflammatory conditions.[9]

  • Neuroprotection: The involvement of sigma-1 receptors in cellular stress responses suggests a potential neuroprotective role for tetrahydroindazole ligands.[11][12]

  • Anti-tuberculosis: Certain tetrahydroindazole-based compounds have exhibited potent activity against Mycobacterium tuberculosis.[13][14]

Experimental Protocols

General Synthesis of Tetrahydroindazole Core (Paal-Knorr type reaction)[5][15]

This protocol describes a general method for the synthesis of the tetrahydroindazole core via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq).

  • The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 300 W) to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, precipitation, or recrystallization to afford the desired tetrahydroindazole derivative.

Chan-Lam N-Arylation[2]

This procedure outlines the coupling of a tetrahydroindazole with a phenylboronic acid.

  • In a reaction vessel, combine the tetrahydroindazole (1.0 eq), phenylboronic acid (2.0 eq), copper (II) acetate (1.0 eq), pyridine (2.0 eq), and triethylamine (TEA, 2.0 eq) in dry dimethylformamide (DMF).

  • Stir the mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to yield the N-aryl tetrahydroindazole.

Reductive Amination[2]

This protocol describes the amination of a ketone-containing tetrahydroindazole.

  • Dissolve the ketone (1.0 eq) and acetic acid (1.5 eq) in dichloroethane (DCE) and stir at room temperature.

  • Add the desired amine (2.0 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final aminated tetrahydroindazole.

DHODH Enzymatic Inhibition Assay[1][16]

This colorimetric assay measures the inhibition of recombinant human DHODH.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for control).

  • Add 178 µL of a solution containing recombinant human DHODH enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100) to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations, for example: 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10).

  • Immediately measure the decrease in absorbance at 600-650 nm over time in a microplate reader to monitor the rate of DCIP reduction.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

CDK2/Cyclin A Kinase Assay[2][9]

This protocol describes a typical kinase assay to measure the inhibition of CDK2/cyclin A.

  • Prepare a 2X ATP/substrate cocktail containing ATP and a suitable peptide substrate (e.g., a biotinylated Rb peptide).

  • Prepare a 4X reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 20 mM DTT).

  • Dilute the CDK2/cyclin A enzyme in the 4X reaction buffer to make a 4X enzyme solution.

  • In a 96-well plate, add the test compound dilutions.

  • Add the 4X enzyme solution to the wells and pre-incubate.

  • Initiate the kinase reaction by adding the 2X ATP/substrate cocktail.

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).

  • Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody specific for the phosphorylated substrate.

  • After incubation and washing, add a labeled secondary antibody (e.g., Europium-labeled).

  • After a final incubation and washing steps, measure the signal (e.g., time-resolved fluorescence) to quantify the extent of substrate phosphorylation.

  • Calculate the percentage of inhibition and determine the IC50 value.

Sigma-1 Receptor Binding Assay[4][17]

This competitive radioligand binding assay determines the affinity of test compounds for the sigma-1 receptor.

  • Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver).

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound in a suitable binding buffer.

  • To determine non-specific binding, include wells with a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay[18][19]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Prepare a solution of the test compound in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Add liver microsomes (e.g., human, rat, or mouse) to the compound solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Signaling Pathways

DHODH_Pathway Glutamine Glutamine + Aspartate CAD CAD (multifunctional enzyme) Glutamine->CAD Steps 1-3 Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Step 4 Orotate Orotate DHODH->Orotate UMPS UMPS (bifunctional enzyme) Orotate->UMPS Steps 5-6 UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Tetrahydroindazole Tetrahydroindazole Inhibitors Tetrahydroindazole->DHODH Inhibition

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 Mitogenic Signals S_Phase S Phase (DNA Replication) Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE Transcription S_Phase_Genes S Phase Genes E2F->S_Phase_Genes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper- phosphorylation S_Phase_Genes->S_Phase Tetrahydroindazole Tetrahydroindazole Inhibitors Tetrahydroindazole->CDK2 Inhibition

Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.

Sigma1_Receptor_Signaling cluster_ER ER_Membrane Endoplasmic Reticulum Membrane Sigma1R_BiP Sigma-1R - BiP (Inactive Complex) Sigma1R_Active Sigma-1R (Active Chaperone) Sigma1R_BiP->Sigma1R_Active Dissociation Stress Cellular Stress (e.g., Oxidative Stress) Stress->Sigma1R_BiP Ligands Tetrahydroindazole Ligands (Agonists) Ligands->Sigma1R_BiP IP3R IP3 Receptor Sigma1R_Active->IP3R Interaction Ion_Channels Ion Channels (e.g., K+, Na+) Sigma1R_Active->Ion_Channels Interaction Kinases Kinases Sigma1R_Active->Kinases Interaction Ca_Signaling Calcium Signaling Modulation IP3R->Ca_Signaling Neuronal_Excitability Neuronal Excitability Regulation Ion_Channels->Neuronal_Excitability Cell_Survival_Pathways Cell Survival Pathways Kinases->Cell_Survival_Pathways

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (1,3-dicarbonyl, hydrazine) Synthesis Paal-Knorr Reaction (Core Synthesis) Start->Synthesis Purification1 Purification (Chromatography/Recrystallization) Synthesis->Purification1 Core Tetrahydroindazole Core Purification1->Core Functionalization Functionalization (e.g., N-Arylation, Amide Coupling, Reductive Amination) Core->Functionalization Purification2 Purification (HPLC) Functionalization->Purification2 Final_Compound Final Tetrahydroindazole Derivative Purification2->Final_Compound Characterization Structural Characterization (NMR, MS) Final_Compound->Characterization

Caption: General Synthetic Workflow for Tetrahydroindazole Derivatives.

Caption: Workflow for Biological Screening of Tetrahydroindazoles.

Conclusion

The tetrahydroindazole scaffold has firmly established its position as a privileged framework in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its ability to interact with a multitude of biological targets provides a rich foundation for the discovery of novel therapeutics. The examples provided herein, from sigma receptor modulators to potent enzyme inhibitors, demonstrate the broad therapeutic potential of this remarkable scaffold. Continued exploration of the chemical space around the tetrahydroindazole core, guided by detailed biological evaluation and structure-based design, is poised to deliver the next generation of innovative medicines.

References

The Emerging Role of the Tetrahydroindazole Scaffold in Kinase Inhibition: A Focus on the Unexplored 4,5,6,7-Tetrahydro-1H-indazol-5-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel kinase inhibitors, a cornerstone of modern drug discovery for a multitude of diseases including cancer and inflammatory disorders, has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the indazole and its saturated analogue, tetrahydroindazole, have emerged as privileged structures capable of interacting with the ATP-binding site of various kinases. This technical guide provides an in-depth analysis of the current landscape of tetrahydroindazole-based kinase inhibitors, with a particular focus on the potential yet underexplored role of the 4,5,6,7-tetrahydro-1H-indazol-5-amine core. While direct research on this specific molecule is limited, this paper will synthesize available data on related compounds to project its potential and guide future research.

The Tetrahydroindazole Scaffold: A Versatile Platform for Kinase Inhibition

The 4,5,6,7-tetrahydro-1H-indazole core offers a unique three-dimensional structure that can be strategically functionalized to achieve potent and selective inhibition of various protein kinases. The saturated portion of the ring system allows for conformational flexibility, which can be exploited to optimize interactions with the kinase active site. The pyrazole moiety provides crucial hydrogen bonding donors and acceptors that can engage with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors.

Derivatives of the broader indazole and tetrahydroindazole families have demonstrated significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), and Fibroblast Growth Factor Receptors (FGFRs). These findings underscore the potential of this scaffold in the development of targeted therapies.

The Unexplored Potential of the 5-Amino Substituent

While substitutions at the N1 and C3 positions of the tetrahydroindazole ring have been extensively investigated, the role of substituents on the cyclohexene ring, particularly the 5-amino group, remains largely uncharted territory in the context of kinase inhibition. A comprehensive review of the current scientific literature and patent landscape reveals a notable absence of specific kinase inhibition data for this compound.

However, research on the closely related aromatic 5-aminoindazole has shown biological activity. For instance, 5-aminoindazole has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with a reported IC50 value of 12.32 μM.[1] While not a kinase, this finding suggests that the 5-amino substitution is compatible with biological activity and warrants further investigation in kinase inhibitor design. A patent has also been filed for 5-substituted indazoles as inhibitors of kinases such as GSK-3, ROCK, and JAK2, although specific data for the tetrahydro-5-amino variant is not provided.[2]

Structure-Activity Relationship (SAR) Insights from Related Compounds

To infer the potential role of the 5-amino group, we can analyze the structure-activity relationships of other substituted tetrahydroindazoles. For instance, the development of dual inhibitors of Casein Kinase 2 (CK2) and GSK3β based on a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold highlights the importance of substitutions on the six-membered ring. In these studies, the nature and position of substituents significantly influenced the inhibitory potency.

The general synthetic approach to such scaffolds often involves the cyclization of a substituted cyclohexanone derivative with a hydrazine, followed by further functionalization.

G cluster_synthesis General Synthesis of Substituted Tetrahydroindazoles Substituted_Cyclohexanone Substituted Cyclohexanone Derivative Hydrazine Hydrazine or Hydrazine Derivative Cyclization Cyclization Tetrahydroindazole_Core 4,5,6,7-Tetrahydro-1H-indazole Core Functionalization Further Functionalization (e.g., amination, acylation) Final_Inhibitor Target Kinase Inhibitor

Experimental Protocols: A General Framework

While specific protocols for the synthesis and kinase screening of this compound are not available, a general methodology can be outlined based on analogous compounds.

General Synthesis of this compound Derivatives

A plausible synthetic route would involve the initial formation of a 4,5,6,7-tetrahydro-1H-indazol-5-one, which can then be converted to the corresponding amine via reductive amination.

G cluster_workflow Synthetic Workflow for 5-Amino-Tetrahydroindazoles Start Cyclohexane-1,3-dione Step1 Reaction with Dimethylformamide dimethyl acetal Intermediate1 2-(dimethylaminomethylene) cyclohexane-1,3-dione Step2 Cyclization with Hydrazine Intermediate2 4,5,6,7-Tetrahydro-1H-indazol-5-one Step3 Reductive Amination Final_Product This compound

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of novel compounds against specific kinases is typically determined using in vitro assays. A common method is a fluorescence-based assay that measures the amount of phosphorylated peptide produced by the kinase.

Table 1: Representative Kinase Inhibition Data for Related Scaffolds

Compound/ScaffoldTarget KinaseIC50 (µM)Reference
5-AminoindazoleCOX-212.32[1]
Tetrahydrobenzo[d]thiazole derivative (1g)CK21.9[3]
Tetrahydrobenzo[d]thiazole derivative (1g)GSK3β0.67[3]

Note: This table includes data from related but distinct molecular scaffolds to provide context due to the absence of direct data for this compound.

Signaling Pathways and Future Directions

The diverse kinase targets of indazole-based inhibitors implicate their potential involvement in a multitude of cellular signaling pathways critical to cancer cell proliferation, survival, and angiogenesis.

G cluster_pathway Potential Signaling Pathways Targeted by Tetrahydroindazole Inhibitors Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Downstream_Kinases Downstream Kinases (e.g., Akt, CDKs, GSK3β) Cellular_Processes Cellular Processes Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Inhibitor Tetrahydroindazole-based Kinase Inhibitor

The lack of specific data on this compound represents a clear gap in the current understanding of tetrahydroindazole-based kinase inhibitors. Future research should focus on the synthesis of this core structure and its derivatives, followed by comprehensive screening against a panel of kinases. Such studies will be instrumental in elucidating the structure-activity relationships of the 5-amino group and unlocking the full potential of the tetrahydroindazole scaffold in the development of novel kinase inhibitors.

References

Methodological & Application

Synthesis Protocol for 4,5,6,7-tetrahydro-1H-indazol-5-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is a robust two-step process commencing with the formation of the key intermediate, 4,5,6,7-tetrahydro-1H-indazol-5-one, through the condensation of 1,3-cyclohexanedione with hydrazine. The subsequent conversion of the ketone to the target primary amine is achieved via a reductive amination protocol. Detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow are provided to facilitate successful replication and application in a research setting.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core offers a three-dimensional architecture that is attractive for probing protein binding pockets. The introduction of an amino group at the 5-position provides a key functional handle for further derivatization and interaction with biological targets, making this compound a sought-after intermediate in the development of novel therapeutics, particularly as kinase inhibitors. This application note details a reliable and accessible synthetic route to this important compound.

Chemical Properties and Data

PropertyValue
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Appearance Off-white to pale yellow solid (expected)
Solubility Soluble in methanol, ethanol, and DMSO
CAS Number 74197-15-2

Synthesis Workflow

The synthesis of this compound is accomplished through a two-step sequence as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 1,3-Cyclohexanedione intermediate 4,5,6,7-Tetrahydro-1H-indazol-5-one start1->intermediate Step 1: Condensation start2 Hydrazine Hydrate start2->intermediate final_product This compound intermediate->final_product Step 2: Reductive Amination

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-one

This procedure details the cyclocondensation reaction to form the indazole core.

Materials:

  • 1,3-Cyclohexanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5,6,7-tetrahydro-1H-indazol-5-one.

Expected Yield: 75-85%

Step 2: Synthesis of this compound (Reductive Amination)

This protocol describes the conversion of the intermediate ketone to the final amine product.

Materials:

  • 4,5,6,7-tetrahydro-1H-indazol-5-one

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Hydrochloric acid (for salt formation, optional)

  • Sodium hydroxide (for work-up)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq) or use a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to >9 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by column chromatography on silica gel.

  • For the hydrochloride salt, the purified free base can be dissolved in a minimal amount of methanol and treated with a solution of HCl in ether or isopropanol. The resulting precipitate can be collected by filtration and dried.

Expected Yield: 50-70%

Application in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation, to generate libraries of derivatives for screening against biological targets. The tetrahydroindazole core provides a non-planar structure that can be advantageous for achieving high affinity and selectivity for enzyme active sites, particularly in the development of kinase inhibitors.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Inhibitor Indazole Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase inhibition by an indazole derivative.

Conclusion

The synthetic protocol detailed in this application note provides a clear and reproducible method for the preparation of this compound. This versatile intermediate is of significant interest to researchers in the field of medicinal chemistry and drug development. The straightforward nature of the synthesis, coupled with the potential for diverse functionalization, makes this compound an attractive starting point for the discovery of novel bioactive molecules.

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Substituted Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Pivotal Role of NMR in the Structural Elucidation of Substituted Tetrahydroindazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural characterization of substituted tetrahydroindazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The detailed insights into molecular structure provided by ¹H and ¹³C NMR are crucial for confirming the identity, purity, and stereochemistry of newly synthesized derivatives.

In ¹H NMR spectra of substituted tetrahydroindazoles, the chemical shifts, coupling constants, and multiplicities of the signals provide a wealth of information. The protons on the tetrahydro- portion of the ring system typically appear in the aliphatic region, while protons on the pyrazole ring and any aromatic substituents are found further downfield. The coupling patterns between adjacent protons are instrumental in determining the substitution pattern and the relative stereochemistry of the substituents on the saturated ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the tetrahydroindazole core and its substituents. The correlation of proton and carbon signals through 2D NMR techniques such as HSQC and HMBC is often employed for complete and accurate structural assignment.

The precise characterization by NMR is fundamental for establishing structure-activity relationships (SAR) in drug development programs targeting enzymes like human dihydroorotate dehydrogenase (DHODH), where tetrahydroindazoles have shown inhibitory activity.[1][2]

Experimental Protocols

General Protocol for NMR Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra. The following is a general protocol for the preparation of substituted tetrahydroindazole samples for NMR analysis.

Materials:

  • Substituted tetrahydroindazole sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[1][3]

  • High-quality 5 mm NMR tubes[4]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the solvent[5]

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the substituted tetrahydroindazole sample into a clean, dry vial.

  • Select a Solvent: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can affect the chemical shifts, so consistency is key when comparing spectra.[4]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3][6]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-resolution spectra.[6]

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened peaks.[6]

  • Check Sample Height: The height of the solution in the NMR tube should be between 40-50 mm to ensure it is within the active region of the NMR probe.[4][6]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

  • Acquire the Spectrum: Insert the sample into the NMR spectrometer and proceed with data acquisition.

Protocol for ¹H and ¹³C NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of substituted tetrahydroindazoles. These may need to be optimized depending on the specific compound and the available instrumentation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 300, 400, or 500 MHz)[1][7]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • Spectral Width: A spectral width of approximately 12-16 ppm is common.

  • Temperature: Room temperature is standard unless specific temperature-dependent phenomena are being studied.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.[6]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.

  • Temperature: Room temperature.

Data Presentation

The following tables summarize representative ¹H and ¹³C NMR data for substituted tetrahydroindazoles, extracted from the literature. Note that chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 1: ¹H NMR Data for Selected Substituted Tetrahydroindazoles

CompoundSolvent¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-oneCDCl₃8.07 (s, 1H), 7.45–7.29 (m, 3H), 7.24 (dd, J = 7.8, 1.4 Hz, 1H), 2.64 (t, J = 6.2 Hz, 2H), 2.58–2.50 (m, 2H), 2.21–2.11 (m, 2H), 2.11 (s, 3H)[1]
A substituted tetrahydroindazole derivativeCDCl₃7.40-7.28 (m, 10H), 7.22 (s, 1H), 6.51 (s, 1H), 5.12 (d, J = 3.2 Hz, 2H), 5.05 (s, 4H), 4.70 (s, 1H), 4.36 (br, 1H), 4.12(br, 2H), 2.21 (s, 1H), 2.18 (s, 1H), 2.10 (s, 3H)[7]

Table 2: ¹³C NMR Data for Selected Substituted Tetrahydroindazoles

CompoundSolvent¹³C Chemical Shifts (δ, ppm)Reference
A substituted tetrahydroindazole derivativeCDCl₃168.36, 157.80, 154.79, 142.57, 136.51, 129.29, 128.63, 128.52, 128.02, 127.88, 127.17, 127.05, 126.38, 117.10, 115.53, 98.98, 78.23, 78.07, 73.01, 72.07, 70.77, 70.59, 37.65, 37.94, 23.25[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of substituted tetrahydroindazoles.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Substituted Tetrahydroindazole Purification Purification (e.g., Chromatography) Synthesis->Purification Weighing Weigh Sample (5-100 mg) Purification->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Acquisition Filtration->H1_NMR C13_NMR 13C NMR Acquisition Filtration->C13_NMR TwoD_NMR 2D NMR (optional) (COSY, HSQC, HMBC) Filtration->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) Processing->Interpretation Structure Structure Elucidation & Verification Interpretation->Structure

NMR Characterization Workflow

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The methodology provides a robust framework for the identification and structural elucidation of this compound through the characterization of its fragmentation patterns. The presented protocols are designed for researchers, scientists, and drug development professionals engaged in the analysis of indazole derivatives and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information on molecular weight and structure through fragmentation analysis. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for metabolism studies. This document outlines a detailed experimental protocol and discusses the expected fragmentation pathways based on the chemical structure of the molecule and established fragmentation principles of related compounds.[1][2]

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From the stock solution, prepare a working standard of 1 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water.

  • Matrix Samples (e.g., Plasma, Urine): A solid-phase extraction (SPE) method is recommended for sample cleanup and concentration.[3]

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan (m/z 50-200) and product ion scan.

    • Capillary Voltage: 3.5 kV.[4]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected m/zNote
Molecular Formula C₇H₁₁N₃
Exact Mass 137.0953
[M+H]⁺ (Precursor Ion) 138.1031The protonated molecular ion.
Key Fragment Ion 1 121.0770Loss of NH₃ (ammonia) from the amino group.[5]
Key Fragment Ion 2 111.0922Loss of HCN from the indazole ring.[5]
Key Fragment Ion 3 94.0653Subsequent loss of NH₃ from the m/z 111 fragment.
Key Fragment Ion 4 83.0861Fragmentation of the saturated ring system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock spe Solid-Phase Extraction (for matrix samples) start->spe working Prepare Working Standard (1 µg/mL in 50:50 ACN:H₂O) stock->working end_prep Sample Ready for Analysis working->end_prep spe->end_prep lc_separation HPLC Separation (C18 Column) end_prep->lc_separation ms_ionization ESI Positive Ionization lc_separation->ms_ionization ms_detection Mass Detection (Full Scan & Product Ion Scan) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition fragmentation_analysis Fragmentation Pattern Analysis data_acquisition->fragmentation_analysis structural_elucidation Structural Elucidation fragmentation_analysis->structural_elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Proposed Fragmentation Pathway parent [M+H]⁺ m/z = 138.10 frag1 m/z = 121.08 parent->frag1 - NH₃ frag2 m/z = 111.09 parent->frag2 - HCN frag4 m/z = 83.09 parent->frag4 - C₂H₄N₂ (Ring Opening) frag3 m/z = 94.07 frag2->frag3 - NH₃

References

Application Notes and Protocols for CDK2 Kinase Assay Using 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is frequently observed in various cancers, making it an attractive target for the development of novel anti-cancer therapeutics. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various kinases. This document provides a detailed protocol for evaluating the inhibitory potential of 4,5,6,7-tetrahydro-1H-indazol-5-amine and its analogs against CDK2 kinase activity using a luminescence-based assay. While specific inhibitory data for this compound is not publicly available, this application note will utilize data from a structurally related tetrahydroindazole derivative to illustrate the experimental methodology and data analysis. A hit compound from a high-throughput screen, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, demonstrated a Ki of 2.3 µM against CDK2/cyclin A.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a crucial role in the G1-S transition of the cell cycle.[1][2] The activated CDK2/cyclin complex phosphorylates various substrate proteins, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and S-phase entry. Inhibition of CDK2 can thus lead to cell cycle arrest and is a promising strategy for cancer therapy.

CDK2_Signaling_Pathway Cyclin_D Cyclin D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation CDK4_6->Rb E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb Phosphorylation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Protein Synthesis p21_p27 p21/p27 (CKIs) p21_p27->CDK2 Inhibitor 4,5,6,7-tetrahydro- 1H-indazol-5-amine Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 Signaling Pathway.

Experimental Protocols

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound on CDK2. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials and Reagents
ReagentSupplierCatalog No.
Recombinant Human CDK2/Cyclin A2PromegaV1234
ADP-Glo™ Kinase Assay KitPromegaV9101
This compoundCustom Synthesis/Various-
Staurosporine (Positive Control)Sigma-AldrichS4400
Histone H1 (Substrate)Roche11034759001
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)--
White, opaque 384-well assay platesCorning3570
Plate reader with luminescence detection capabilities--
Experimental Workflow

The overall workflow for the CDK2 kinase inhibition assay is depicted below.

Kinase_Assay_Workflow A Prepare Compound Dilution Series B Dispense Compound/ DMSO to Plate A->B C Add CDK2/Cyclin A2 Enzyme B->C D Incubate (10 min, RT) C->D E Add Substrate/ATP Mixture D->E F Incubate (60 min, RT) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min, RT) G->H I Add Kinase Detection Reagent H->I J Incubate (30 min, RT) I->J K Measure Luminescence J->K L Data Analysis (IC50 Determination) K->L

Caption: Experimental workflow for the CDK2 kinase assay.
Detailed Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO (e.g., 11-point, 3-fold serial dilution).

    • Prepare a similar dilution series for the positive control, Staurosporine.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of CDK2/Cyclin A2 in Kinase Buffer at a concentration of 4 ng/µL.

    • Add 2 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.[2]

    • Prepare a substrate/ATP mixture containing Histone H1 (0.2 µg/µL) and ATP (25 µM) in Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[2]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The following table presents representative inhibitory data for a tetrahydroindazole analog against various CDK/cyclin complexes. This data is intended to be illustrative of the type of results that can be obtained from the described assay.

Table 1: Inhibitory Activity of a Representative Tetrahydroindazole Analog against CDK/Cyclin Complexes

CDK/Cyclin ComplexIC₅₀ (µM)
CDK2/Cyclin A10.23 ± 0.04
CDK2/Cyclin E0.51 ± 0.08
CDK2/Cyclin O0.11 ± 0.02
CDK1/Cyclin B> 10
CDK5/p25> 10
CDK9/Cyclin T1> 10

Data is representative of an analog (compound 59) from the study by Lee et al. (2021) and is not specific to this compound.

Conclusion

The provided protocol offers a robust and reproducible method for assessing the inhibitory activity of this compound against CDK2. The luminescence-based assay is highly sensitive and amenable to high-throughput screening. While the specific inhibitory potency of the target compound needs to be experimentally determined, the data from related tetrahydroindazole analogs suggest that this class of compounds holds promise as CDK2 inhibitors. Further characterization, including determination of the mechanism of inhibition and selectivity profiling against a broader panel of kinases, is recommended for promising lead compounds.

References

Application of Tetrahydroindazoles in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its unique three-dimensional structure allows for versatile interactions with various biological targets, leading to the discovery of potent and selective inhibitors of key proteins involved in cancer progression. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of tetrahydroindazole-based anticancer drugs, with a focus on their activity as inhibitors of Dihydroorotate Dehydrogenase (DHODH), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.

I. Tetrahydroindazoles as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Application Notes:

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis. Tetrahydroindazole-based compounds, such as the HZ-series, have been identified as potent inhibitors of DHODH.[2][3] Compound 51 , a notable example, exhibits high potency in enzymatic assays and inhibits cancer cell growth while demonstrating favorable metabolic stability, marking it as a promising candidate for further preclinical development.[2][3] The mechanism of action for these inhibitors can be confirmed in cell-based assays by rescuing the antiproliferative effect with the addition of exogenous uridine.[3]

Quantitative Data:

The following table summarizes the in vitro efficacy of representative tetrahydroindazole-based DHODH inhibitors.

CompoundTargetIC50 (nM)Cell LineCell Growth Inhibition GI50 (nM)Reference
(R)-HZ00DHODH1000ARN8 Melanoma-[4]
(S)-HZ00DHODH9500ARN8 Melanoma>10000[4]
HZ05DHODH20 (racemic)ARN8 MelanomaPotent[4]
Compound 28 DHODH55--[3]
Compound 29 DHODH34--[3]
Compound 51 DHODH<20ARN8 MelanomaPotent[3]
Brequinar DHODH-ARN8 Melanoma-[3]

Signaling Pathway:

DHODH_Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Aspartate Aspartate Aspartate->Carbamoyl Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DHODH->Orotate Tetrahydroindazoles Tetrahydroindazoles Tetrahydroindazoles->DHODH Inhibition CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb pRb Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Tetrahydroindazoles Tetrahydroindazoles Tetrahydroindazoles->CDK2 Inhibition Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Aurora A Aurora A Centrosome Maturation->Aurora A Mitotic Entry Mitotic Entry Aurora A->Mitotic Entry Chromosome Condensation Chromosome Condensation Aurora B Aurora B Chromosome Condensation->Aurora B Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment->Aurora B Cytokinesis Cytokinesis Aurora B->Cytokinesis Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Proper Chromosome Segregation Proper Chromosome Segregation Spindle Assembly Checkpoint->Proper Chromosome Segregation Tetrahydroindazoles Tetrahydroindazoles Tetrahydroindazoles->Aurora A Inhibition Tetrahydroindazoles->Aurora B Inhibition Drug_Discovery_Workflow Target Identification & Validation Target Identification & Validation HTS HTS Target Identification & Validation->HTS Assay Development High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit-to-Lead Optimization Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization SAR Studies, ADME Profiling Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Selection Clinical Trials Clinical Trials Preclinical Development->Clinical Trials IND-Enabling Studies HTS->Hit-to-Lead Optimization Hit Identification

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Tetrahydroindazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationships (SAR) of tetrahydroindazole analogs targeting various key proteins implicated in disease. The accompanying protocols offer step-by-step methodologies for the key experiments cited, enabling researchers to conduct their own investigations into this versatile chemical scaffold.

Tetrahydroindazole Analogs as Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for the development of therapeutics for cancer and autoimmune diseases. Tetrahydroindazole-based compounds have emerged as potent inhibitors of human DHODH.

Structure-Activity Relationship (SAR) Summary

The SAR studies of tetrahydroindazole analogs as DHODH inhibitors reveal several key insights. The core tetrahydroindazole scaffold serves as a robust anchor for various substitutions that modulate inhibitory activity. Modifications at the Ar¹ and Ar² positions, as depicted in the general structure below, have been systematically explored to optimize potency and pharmacokinetic properties.

General Structure of Tetrahydroindazole-based DHODH Inhibitors:

Table 1: SAR Data of Tetrahydroindazole Analogs against Human DHODH

CompoundAr¹ SubstituentAr² SubstituentDHODH IC₅₀ (nM)[1][2]Cell Growth IC₅₀ (ARN8 melanoma, nM)[2]
(R)-HZ00Pyridyl4-Fluorophenyl15110
(S)-HZ00Pyridyl4-Fluorophenyl>1000>10000
(R)-HZ05Tetrahydrobenzisoxazolyl4-Fluorophenyl550
30Pyridyl3,4-Difluorophenyl880
38Pyridyl4-Chlorophenyl1090
51Tetrahydrobenzisoxazolyl3-Fluorophenyl660
36Pyrimidinyl4-Fluorophenyl150Not reported
37Phenyl4-Fluorophenyl50Not reported

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Key SAR Observations:

  • Stereochemistry: The (R)-enantiomers consistently exhibit significantly higher potency compared to their (S)-counterparts, indicating a specific stereochemical requirement for binding to the DHODH active site.[1]

  • Ar¹ Substitutions: Heterocyclic groups at the Ar¹ position, such as pyridyl and tetrahydrobenzisoxazolyl, are favorable for high inhibitory activity. The introduction of an additional nitrogen atom in the pyrimidinyl ring (compound 36) led to a decrease in potency.[1]

  • Ar² Substitutions: Electron-withdrawing groups on the Ar² phenyl ring, such as fluorine and chlorine, are generally well-tolerated and can enhance potency. Analogs with alternative substitution patterns on the Ar² phenyl moiety showed similar or increased potencies.[1]

Signaling Pathway

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Inhibition of DHODH leads to depletion of pyrimidine pools, which in turn halts cell proliferation and can induce apoptosis, particularly in rapidly dividing cells like cancer cells.

DHODH_Pathway cluster_inhibition Mechanism of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUTP dUTP dUDP->dUTP dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Tetrahydroindazole Analogs Tetrahydroindazole Analogs DHODH DHODH Tetrahydroindazole Analogs->DHODH Inhibition

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of tetrahydroindazole analogs on DHODH.

Experimental Protocols

DHODH Enzymatic Inhibition Assay [1][3][4]

This protocol describes a colorimetric kinetic assay to determine the IC₅₀ values of tetrahydroindazole analogs against human DHODH. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP), which serves as a final electron acceptor in a reaction coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotic acid (DHO)

  • Decylubiquinone (a coenzyme Q₁₀ analog)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Test compounds (tetrahydroindazole analogs) dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: To each well of a 96-well plate, add 2 µL of the compound dilutions or DMSO for the control.

  • Enzyme Addition: Add 40 µL of purified DHODH (final concentration: 1.25 µg/mL) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a master mix containing L-dihydroorotic acid (final concentration: 2 mM), decylubiquinone (final concentration: 0.2 mM), and DCIP (final concentration: 0.12 mM) in assay buffer. Initiate the reaction by adding 50 µL of the master mix to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (Vmax) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the DMSO control and plot it against the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assay (SRB Assay) [2]

This protocol measures the effect of DHODH inhibitors on the proliferation of cancer cell lines, such as ARN8 melanoma cells.

Materials:

  • ARN8 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA)

  • 10 mM Tris base solution (pH 10.5)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Seeding: Seed ARN8 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the IC₅₀ values.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_sar SAR Analysis Synthesis of Analogs Synthesis of Analogs Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization DHODH Enzymatic Assay DHODH Enzymatic Assay Purification & Characterization->DHODH Enzymatic Assay Determine IC50 Determine IC50 DHODH Enzymatic Assay->Determine IC50 Cell Proliferation Assay (SRB) Cell Proliferation Assay (SRB) Determine IC50->Cell Proliferation Assay (SRB) Determine GI50 Determine GI50 Cell Proliferation Assay (SRB)->Determine GI50 Analyze Structure-Activity Relationship Analyze Structure-Activity Relationship Determine GI50->Analyze Structure-Activity Relationship

Caption: General experimental workflow for SAR studies of tetrahydroindazole analogs.

Tetrahydroindazole Analogs as Ligands for the Sigma-2 Receptor

The sigma-2 receptor, now identified as TMEM97, is implicated in various neurological disorders and cancer. Tetrahydroindazole derivatives have been developed as potent and selective ligands for this receptor, serving as valuable tools for its study and as potential therapeutic leads.[5][6]

Structure-Activity Relationship (SAR) Summary

Medicinal chemistry efforts have led to the development of highly potent and selective sigma-2 receptor ligands based on the tetrahydroindazole scaffold. The SAR exploration has focused on modifications of the N-1 substituent and the benzyl group attached to the tetrahydroindazole core.

Table 2: SAR Data of Tetrahydroindazole Analogs for Sigma-1 and Sigma-2 Receptors

CompoundN-1 SubstituentBenzyl Ring SubstitutionSigma-1 Ki (nM)[5]Sigma-2 Ki (nM)[5]Selectivity (Sigma-1/Sigma-2)
7aBenzylUnsubstituted4502501.8
7bBenzyl4-Chloro>10000200>50
7tBenzyl3,4-Dichloro>1000016>625
7fBenzyl4-Methoxy12001806.7
7kBenzyl4-Trifluoromethyl>10000100>100

Note: Data is compiled from the provided source. Ki values represent the inhibitory constant.

Key SAR Observations:

  • N-1 Substituent: The nature of the substituent at the N-1 position of the tetrahydroindazole ring is crucial for sigma-2 affinity and selectivity.

  • Benzyl Ring Substitution: Substitution on the benzyl ring significantly impacts both potency and selectivity. Electron-withdrawing groups, particularly at the 3 and 4 positions (e.g., dichloro substitution in compound 7t), dramatically increase both sigma-2 potency and selectivity over the sigma-1 receptor.[5]

Experimental Protocols

Sigma-2 Receptor Radioligand Binding Assay [5][7]

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.

Materials:

  • Receptor source: Rat liver membrane homogenates

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG)

  • Masking ligand for sigma-1 receptors: (+)-Pentazocine

  • Non-specific binding control: Unlabeled DTG or haloperidol

  • Assay buffer: Tris-HCl buffer

  • Test compounds (tetrahydroindazole analogs) dissolved in DMSO

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from rat liver.

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]DTG (at a concentration near its Kd), and (+)-pentazocine to block binding to sigma-1 receptors.

  • Compound Addition: Add varying concentrations of the test compounds or vehicle (DMSO) to the tubes. For determining non-specific binding, add a high concentration of unlabeled DTG or haloperidol.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Calculate the IC₅₀ value and then convert it to the Ki value using the Cheng-Prusoff equation.

Tetrahydroindazole Analogs as Kinase Inhibitors

The tetrahydroindazole scaffold has proven to be a valuable framework for the design of inhibitors targeting various protein kinases involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-cell Kinase (ITK), and Aurora Kinases.

Aurora Kinase Signaling in Cell Cycle Regulation

Aurora kinases are key regulators of mitosis. Their signaling pathway involves multiple protein-protein interactions and phosphorylation events that ensure proper chromosome segregation and cell division.

Aurora_Kinase_Pathway cluster_auroraA Aurora A cluster_auroraB Aurora B G2 Phase G2 Phase Mitotic Entry Mitotic Entry G2 Phase->Mitotic Entry Cyclin B/CDK1 Prophase Prophase Mitotic Entry->Prophase Centrosome Maturation Centrosome Maturation Mitotic Entry->Centrosome Maturation Metaphase Metaphase Prophase->Metaphase Chromosome Condensation Chromosome Condensation Prophase->Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Metaphase->Kinetochore-Microtubule Attachment Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Condensation->Kinetochore-Microtubule Attachment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore-Microtubule Attachment->Spindle Assembly Checkpoint Tetrahydroindazole Analogs Tetrahydroindazole Analogs Aurora A Aurora A Tetrahydroindazole Analogs->Aurora A Inhibition Aurora B Aurora B Tetrahydroindazole Analogs->Aurora B Inhibition Aurora A->Centrosome Maturation Aurora B->Chromosome Condensation

Caption: Role of Aurora kinases in the cell cycle and their inhibition by tetrahydroindazole analogs.

Interleukin-2 Inducible T-cell Kinase (ITK) Signaling Pathway

ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation and differentiation.

ITK_Signaling_Pathway TCR Engagement TCR Engagement Lck Activation Lck Activation TCR Engagement->Lck Activation ZAP-70 Phosphorylation ZAP-70 Phosphorylation Lck Activation->ZAP-70 Phosphorylation LAT & SLP-76 Phosphorylation LAT & SLP-76 Phosphorylation ZAP-70 Phosphorylation->LAT & SLP-76 Phosphorylation ITK Recruitment & Activation ITK Recruitment & Activation LAT & SLP-76 Phosphorylation->ITK Recruitment & Activation PLCγ1 Phosphorylation PLCγ1 Phosphorylation ITK Recruitment & Activation->PLCγ1 Phosphorylation IP3 & DAG Production IP3 & DAG Production PLCγ1 Phosphorylation->IP3 & DAG Production Calcium Flux & PKC Activation Calcium Flux & PKC Activation IP3 & DAG Production->Calcium Flux & PKC Activation NFAT & NF-κB Activation NFAT & NF-κB Activation Calcium Flux & PKC Activation->NFAT & NF-κB Activation T-cell Activation & Cytokine Production T-cell Activation & Cytokine Production NFAT & NF-κB Activation->T-cell Activation & Cytokine Production Tetrahydroindazole Analogs Tetrahydroindazole Analogs Tetrahydroindazole Analogs->ITK Recruitment & Activation Inhibition

Caption: ITK signaling pathway in T-cells and its inhibition by tetrahydroindazole analogs.

Experimental Protocol for Kinase Inhibition Assays (General)

A general protocol for determining the inhibitory activity of tetrahydroindazole analogs against kinases like CDK2, ITK, or Aurora kinases is outlined below. Specific assay conditions (e.g., substrate, enzyme concentration) will vary depending on the kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, ITK, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (tetrahydroindazole analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • 384-well or 96-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dispensing: Add serial dilutions of the test compounds to the wells of the assay plate.

  • Kinase Addition: Add the kinase solution to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

References

Application Notes and Protocols: Molecular Docking of 4,5,6,7-tetrahydro-1H-indazol-5-amine Ligands as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the molecular docking of ligands based on the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold, a privileged structure in the development of novel therapeutics, particularly in the oncology domain. These compounds have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3][4]

This application note will guide researchers through the process of preparing the target protein and ligands, performing the molecular docking simulation, and analyzing the results to predict the binding affinity and interaction patterns of these promising kinase inhibitors.

Target Protein Selection

Indazole derivatives have been identified as potent inhibitors of several protein kinases.[1] For the purpose of this protocol, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][5] Several indazole-based compounds have demonstrated inhibitory activity against VEGFR-2.[1][5][6] A suitable crystal structure of VEGFR-2 for this protocol is PDB ID: 3EWH .[1]

Experimental Protocols

Ligand Preparation

A crucial step in molecular docking is the proper preparation of the ligand structures. This typically involves converting 2D structures to 3D, assigning correct bond orders and protonation states, and minimizing the energy of the conformers.

  • 2D Structure Sketching and Conversion to 3D:

    • Draw the 2D structure of the this compound ligand and its derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.

    • Export the 2D structure as a MOL or SDF file.

    • Use a molecular modeling program like Avogadro or the ligand preparation tools within docking software suites (e.g., LigPrep in Schrödinger) to convert the 2D structure into a 3D conformation.

  • Protonation and Tautomeric State Generation:

    • It is essential to determine the most likely protonation and tautomeric states of the ligand at a physiological pH (typically around 7.4).

    • Software like LigPrep or the Open Babel tool can be used to generate possible ionization and tautomeric states.

  • Energy Minimization:

    • Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.

    • This can be accomplished using force fields such as MMFF94 or OPLS.[7]

  • File Format Conversion:

    • Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina, MOL2 for GOLD, or MAE for Glide).

Protein Preparation

The target protein structure obtained from the Protein Data Bank (PDB) requires several preparation steps before it can be used for docking.

  • PDB Structure Retrieval:

    • Download the crystal structure of the target protein, for instance, VEGFR-2 (PDB ID: 3EWH), from the RCSB PDB database.

  • Initial Structure Cleaning:

    • Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for ligand binding.

    • If the crystal structure contains a co-crystallized ligand, it can be used to define the binding site.

  • Addition of Hydrogen Atoms:

    • PDB files often lack hydrogen atoms. Add hydrogens to the protein structure using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

  • Assigning Bond Orders and Charges:

    • Ensure that the bond orders within the protein are correctly assigned.

    • Assign partial charges to the protein atoms using a suitable force field (e.g., AMBER or CHARMM).

  • Protonation of Titratable Residues:

    • Determine the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at the desired pH. Tools like H++ or the Protein Preparation Wizard can assist in this step.

  • Energy Minimization of the Protein:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Molecular Docking Protocol (Using AutoDock Vina as an example)

AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Preparation of Receptor and Ligand for AutoDock Vina:

    • Convert the prepared protein and ligand files to the PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the target protein.

    • The center and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by identifying the active site residues. For VEGFR-2 (3EWH), the grid box can be centered on the ATP-binding pocket.

  • Configuration File Setup:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation:

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

Post-Docking Analysis

After the docking simulation is complete, the results need to be analyzed to identify the most promising ligand poses and understand their interactions with the protein.

  • Binding Affinity Evaluation:

    • The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Lower binding energy values indicate a more favorable binding interaction.

  • Visualization of Binding Poses:

    • Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software like PyMOL or Chimera.

    • This allows for a qualitative assessment of the docking results and the identification of key interactions.

  • Interaction Analysis:

    • Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Tools like LigPlot+ or the interaction analysis features within Maestro and Discovery Studio can be used to generate 2D diagrams of these interactions.

Quantitative Data Summary

The following table summarizes hypothetical docking scores for a series of this compound derivatives against VEGFR-2. Note: This data is for illustrative purposes and is not derived from actual experimental results.

Ligand IDStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
LIG-001This compound-7.8Cys919, Glu885, Asp1046
LIG-002N-benzyl-4,5,6,7-tetrahydro-1H-indazol-5-amine-8.5Cys919, Glu885, Phe1047
LIG-003N-(4-chlorobenzyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine-9.2Cys919, Glu885, Phe1047, Val848
LIG-004N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine-8.9Cys919, Glu885, Asp1046, Leu840

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (2D to 3D, Protonation, Energy Minimization) grid_gen Grid Box Generation ligand_prep->grid_gen Prepared Ligand protein_prep Protein Preparation (Cleaning, Add Hydrogens, Protonation, Minimization) protein_prep->grid_gen Prepared Protein docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis scoring Binding Affinity Evaluation pose_analysis->scoring

Caption: Overall workflow for the molecular docking of this compound ligands.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole_Ligand 4,5,6,7-tetrahydro-1H- indazol-5-amine Ligand Indazole_Ligand->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Migration Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis

Caption: Simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of indazole ligands.

References

Synthesis of 1H-Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. The protocols outlined herein offer efficient and practical methods for the preparation of these valuable scaffolds.

Introduction

1H-indazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents with activities such as anti-inflammatory, antitumor, and anti-HIV properties.[1] The synthesis of these compounds is a key focus in medicinal chemistry, with a continuous drive to develop more efficient, scalable, and versatile methodologies. This document details a robust one-pot synthesis of 1-aryl-1H-indazoles from readily available starting materials, providing a streamlined approach to this important class of molecules.

One-Pot Synthesis of 1-Aryl-1H-indazoles

This protocol describes a general and efficient one-pot synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes or 2-bromoacetophenones and arylhydrazines. The procedure involves the initial formation of an arylhydrazone intermediate, followed by a copper-catalyzed intramolecular N-arylation in the same reaction vessel, obviating the need for isolation of the intermediate.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydrazone Formation cluster_2 Cyclization cluster_3 Work-up and Purification start Combine 2-halobenzaldehyde/acetophenone, arylhydrazine, and solvent heat1 Heat at 90-160 °C start->heat1 add_catalyst Add CuI, ligand (optional), and base (e.g., K2CO3) heat1->add_catalyst heat2 Continue heating add_catalyst->heat2 workup Cool, dilute with water, extract with organic solvent heat2->workup purify Dry, concentrate, and purify by column chromatography workup->purify product Isolate pure 1-Aryl-1H-indazole purify->product

Caption: Workflow for the one-pot synthesis of 1-aryl-1H-indazoles.

Detailed Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole

This procedure is adapted from a general one-pot method for the synthesis of 1-aryl-1H-indazoles.[2]

Materials:

  • 2-Fluoro-5-nitroacetophenone

  • 4-Chlorophenylhydrazine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Powdered 4 Å molecular sieves

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) in DMPU (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the acetophenone), 4-chlorophenylhydrazine hydrochloride (2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 90 °C.

  • After 1.5 hours, add an additional portion of K₂CO₃ (3.0 mmol).

  • Continue to stir the reaction at 90 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-chlorophenyl)-3-methyl-5-nitro-1H-indazole.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 1-aryl-5-nitro-1H-indazoles using a one-pot procedure.[2]

EntryArylhydrazineProductTime (h)Yield (%)
1Phenylhydrazine3-Methyl-5-nitro-1-phenyl-1H-indazole8.596
24-Bromophenylhydrazine1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole8.595
34-Chlorophenylhydrazine1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole8.593
44-Fluorophenylhydrazine1-(4-Fluorophenyl)-3-methyl-5-nitro-1H-indazole8.594
54-Methylphenylhydrazine3-Methyl-5-nitro-1-(p-tolyl)-1H-indazole8.590

Biological Relevance: Inhibition of Pim Kinase Signaling

Certain 1H-indazole derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are attractive targets for cancer therapy.[3][4] These kinases are involved in signaling pathways that regulate cell proliferation, survival, and apoptosis.

Pim-1 Signaling Pathway and Inhibition by 1H-Indazole Derivatives

Pim1_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor & Kinases cluster_transcription Signal Transduction cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor GrowthFactors Growth Factors GrowthFactors->Receptor JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 upregulates transcription Bad Bad Pim1->Bad phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (promotes degradation) Apoptosis Inhibition of Apoptosis Bad->Apoptosis promotes CellCycle Cell Cycle Progression p27->CellCycle inhibits Indazole 1H-Indazole Derivative Indazole->Pim1 inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of 1H-indazole derivatives.

The diagram illustrates that upstream signals like cytokines activate the JAK/STAT pathway, leading to the transcription of Pim-1 kinase. Pim-1 then phosphorylates downstream targets such as Bad and p27, promoting cell survival and proliferation. 1H-indazole-based inhibitors block the activity of Pim-1, thereby disrupting this pro-survival signaling cascade.

References

Application Notes and Protocols for the Analytical Determination of 4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4,5,6,7-tetrahydro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adaptable for various research and drug development applications.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC coupled with UV detection is a robust and widely used technique for the quantification and purity assessment of pharmaceutical compounds. This section outlines a general reverse-phase HPLC method applicable to 4,5,6,7-tetrahydro-1H-indazole.

Experimental Protocol: Reverse-Phase HPLC-UV

Objective: To determine the purity and concentration of 4,5,6,7-tetrahydro-1H-indazole in a given sample.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • 4,5,6,7-tetrahydro-1H-indazole reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid for non-MS applications)

  • Volumetric flasks, pipettes, and vials

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (or wavelength of maximum absorbance)

Procedure:

  • Standard Preparation: Prepare a stock solution of the 4,5,6,7-tetrahydro-1H-indazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing 4,5,6,7-tetrahydro-1H-indazole in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of 4,5,6,7-tetrahydro-1H-indazole in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information for structural elucidation.

Experimental Protocol: GC-MS

Objective: To identify and quantify 4,5,6,7-tetrahydro-1H-indazole in a sample.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

Materials:

  • 4,5,6,7-tetrahydro-1H-indazole sample

  • High-purity helium

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Injection Mode Split (10:1) or Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the 4,5,6,7-tetrahydro-1H-indazole peak based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum or a spectral library. PubChem provides mass spectral data for 4,5,6,7-tetrahydro-1H-indazole, with major fragments at m/z 94, 122, 121, 95, and 39.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of 4,5,6,7-tetrahydro-1H-indazole.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 4,5,6,7-tetrahydro-1H-indazole.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Purified 4,5,6,7-tetrahydro-1H-indazole sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra should be consistent with the structure of 4,5,6,7-tetrahydro-1H-indazole.

Quantitative Data Summary

The following table summarizes key quantitative data for the analytical techniques described.

Analytical TechniqueParameterValueReference
Molecular Formula -C₇H₁₀N₂[2]
Molecular Weight -122.17 g/mol [2]
GC-MS (EI) Major Fragments (m/z)94, 122, 121, 95, 39[1]
¹H NMR Chemical Shifts (ppm)Refer to spectral databases for specific shifts in various solvents.[3]
¹³C NMR Chemical Shifts (ppm)Refer to spectral databases for specific shifts in various solvents.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 4,5,6,7-tetrahydro-1H-indazole.

General Analytical Workflow for 4,5,6,7-tetrahydro-1H-indazole cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Collection Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC-UV Analysis (Purity & Quantification) Preparation->HPLC GCMS GC-MS Analysis (Identification) Preparation->GCMS NMR NMR Spectroscopy (Structural Confirmation) Preparation->NMR Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A flowchart of the analytical process for 4,5,6,7-tetrahydro-1H-indazole.

Metabolic Pathway of Indazole Derivatives

While a specific signaling pathway for 4,5,6,7-tetrahydro-1H-indazole is not well-defined in the literature, the metabolic fate of indazole-containing compounds, particularly synthetic cannabinoids, has been studied. The following diagram illustrates the general metabolic transformations that indazole derivatives may undergo. These biotransformations are crucial in understanding the pharmacokinetics and potential toxicity of these compounds.[4]

General Metabolic Pathways of Indazole Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Indazole Derivative (e.g., 4,5,6,7-tetrahydro-1H-indazole) Hydroxylation Hydroxylation Parent->Hydroxylation Hydrolysis Amide/Ester Hydrolysis (if applicable) Parent->Hydrolysis Dehydrogenation Dehydrogenation Parent->Dehydrogenation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Hydrolysis->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Common metabolic transformations of indazole-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5,6,7-tetrahydro-1H-indazol-5-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of the Target Compound Inappropriate solvent system polarity.Optimize the mobile phase. Start with a low polarity solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide is often necessary for amines.[1][2]
The compound is highly polar and eluting with the solvent front in reversed-phase chromatography.Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). A typical HILIC mobile phase consists of a high percentage of acetonitrile with a smaller amount of an aqueous buffer.[3]
Significant Peak Tailing The amine is interacting with acidic silanol groups on the silica gel surface.[1]Add a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the stationary phase.[1][3] Alternatively, use a base-deactivated column or an amino-functionalized silica column.[1]
Column overload.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[4]
Irrecoverable Product/Low Yield The compound may be irreversibly adsorbed onto the silica gel.The use of a basic modifier in the mobile phase can help reduce irreversible adsorption.[1] If the compound is suspected to be unstable on silica, consider using a more inert stationary phase like alumina or a reversed-phase column.[3]
Compound Degradation on the Column The amine may be sensitive to the acidic nature of standard silica gel.[1]Use a deactivated stationary phase or an alternative purification method such as reversed-phase chromatography.[3] Ensure that the solvents used are free of acidic impurities.
Retention Time Shifts During a Run or Between Runs Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and that the composition remains constant throughout the purification. For gradient elution, ensure the gradient is reproducible.
Column degradation.Amine columns can degrade, especially when used with aqueous mobile phases. It is important to follow the manufacturer's instructions for column washing and storage.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A common starting point for the purification of basic amines like this compound on silica gel is a mixture of dichloromethane (DCM) and methanol (MeOH), with a small addition of a basic modifier.[2] A typical starting mobile phase could be 95:5 DCM:MeOH with 0.5% triethylamine (TEA). The polarity can then be gradually increased by increasing the percentage of methanol.

Q2: Why is my amine compound streaking on the TLC plate and how can I fix it?

A2: Streaking, or tailing, of amines on a TLC plate is usually due to the interaction of the basic amine with the acidic silica gel. To resolve this, you can pre-treat the TLC plate by developing it in your chosen solvent system containing a basic additive (like TEA) before spotting your compound and running the chromatogram.[2]

Q3: Can I use reversed-phase chromatography to purify this compound?

A3: Yes, reversed-phase chromatography is a viable option, particularly if the compound is unstable on silica gel.[3] Since the compound is basic, it is advisable to use a mobile phase with a high pH (e.g., 10 mM ammonium bicarbonate at pH 10) to ensure the amine is in its neutral, free-base form, which will improve retention on a C18 column.[1] Always ensure your column is stable at high pH.

Q4: How much crude material can I load onto my chromatography column?

A4: The loading capacity of a column depends on the difficulty of the separation and the type of stationary phase. A general rule of thumb for silica gel flash chromatography is to use a ratio of crude material to silica gel between 1:20 and 1:100 by weight.[4] For difficult separations, a higher ratio of silica gel to the crude product is recommended.

Q5: What detection method is suitable for this compound during chromatography?

A5: this compound contains a chromophore and should be detectable by UV light. It is also amenable to detection by mass spectrometry (MS), which can be particularly useful when using volatile mobile phase modifiers like ammonium hydroxide or ammonium bicarbonate.[3]

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general method for the purification of crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Develop a TLC plate using a mobile phase of DCM:MeOH with 0.5% TEA in varying ratios (e.g., 98:2, 95:5, 90:10) to determine the optimal solvent system for separation.

    • Visualize the spots under UV light and/or by staining. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude 4,5,6,7-tetrahydro- 1H-indazol-5-amine TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Sample->TLC_Analysis Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Chromatography Issue? Poor_Separation Poor Separation Start->Poor_Separation Peak_Tailing Peak Tailing Start->Peak_Tailing Low_Yield Low Yield Start->Low_Yield Optimize_Solvent Optimize Solvent System (Polarity/Additives) Poor_Separation->Optimize_Solvent Add_Base Add Basic Modifier (e.g., TEA) Peak_Tailing->Add_Base Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Low_Yield->Add_Base Change_Stationary_Phase Change Stationary Phase (e.g., Reversed-Phase, Alumina) Low_Yield->Change_Stationary_Phase

Caption: Troubleshooting decision tree for amine purification by chromatography.

References

Technical Support Center: 4,5,6,7-Tetrahydro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most common factors I should investigate?

Answer: Low yield in tetrahydroindazole synthesis is a frequent issue that can often be traced back to several key factors. The most common synthetic route involves the condensation of a cyclohexanone derivative (often a 1,3-dicarbonyl) with hydrazine.[1][2] Start by methodically evaluating the following:

  • Reaction Conditions: This is the most critical area for optimization. Factors like solvent, temperature, and reactant concentration can dramatically impact yield. For related intramolecular cyclizations, a breakthrough in yield (from 55% to 82%) was achieved by simply diluting the reaction mixture to 0.01 M to favor the desired intramolecular reaction over intermolecular side reactions.[3]

  • Purity of Starting Materials: Ensure your cyclohexanone precursor and hydrazine source are pure. Impurities in the starting material can lead to significant byproduct formation.

  • Atmosphere Control: While many protocols are robust, sensitive substrates may benefit from performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Inefficient Cyclization: The key ring-forming step can be inefficient. Modern methods often employ catalysts or specific bases to promote cyclization.[3][4] For instance, promoting a reductive cyclization with potassium carbonate and copper iodide was shown to be a viable, though not always optimal, strategy.[3]

Question 2: I am observing a significant amount of impurities in my crude product. How can I identify and minimize them?

Answer: The presence of multiple spots on a TLC plate or unexpected peaks in your NMR/MS indicates impurity issues. These are often unreacted starting materials or byproducts from side reactions.

  • Identification: Use spectroscopic methods (¹H NMR, ¹³C NMR, MS) to characterize the main impurities. Common byproducts can include hydrazones that have not cyclized or products from intermolecular reactions.

  • Minimization Strategies:

    • Optimize Temperature: In a study on reductive cyclization, 150 °C was determined to be the optimal temperature; lower temperatures resulted in incomplete reactions, while higher temperatures did not improve yield.[3]

    • Adjust Reactant Stoichiometry: Ensure the molar ratio of hydrazine to your cyclohexanone precursor is optimal. A slight excess of hydrazine is common, but a large excess can complicate purification.

    • Change the Solvent: The choice of solvent can influence reaction pathways. In one optimization, switching to N-Methyl-2-pyrrolidone (NMP) as the solvent significantly improved the efficiency of the transformation.[3]

Question 3: My cyclization reaction is not proceeding to completion. What changes can I make?

Answer: If you are isolating unreacted starting material, particularly the intermediate hydrazone, the cyclization step is likely the bottleneck. Consider the following adjustments:

  • Increase Temperature: Cyclization reactions often require elevated temperatures. Systematically increase the reaction temperature and monitor progress by TLC. For some cyclizations, temperatures of 150 °C under microwave irradiation have proven effective.[3]

  • Add a Catalyst: While the simple condensation with hydrazine often works, some substrates require a catalyst. Acid catalysts (like acetic acid) are commonly used to facilitate both the initial condensation and subsequent cyclization.[1] For other types of cyclizations, copper catalysts have been shown to be essential.[5]

  • Change the Base/Solvent System: The combination of base and solvent is critical. A screen of conditions for a base-mediated reductive cyclization found that a K₂CO₃/NMP system at 150°C gave the best results, vastly outperforming other combinations like TBAF/DMF.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core?

The most prevalent method involves the reaction of a 2-(hydroxymethylene)cyclohexanone or a related 1,3-dicarbonyl derivative of cyclohexane with hydrazine hydrate.[1][2] This reaction typically proceeds in a protic solvent like ethanol, often with a catalytic amount of acid. The reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable tetrahydroindazole ring system.

Q2: How does reaction concentration affect the yield?

Reaction concentration is a crucial but often overlooked parameter. In intramolecular reactions, high concentrations can favor undesirable intermolecular side reactions, leading to polymers and other byproducts, thus lowering the yield of the desired cyclized product. One study demonstrated a dramatic yield increase from 55% to 82% by diluting the reaction mixture from a standard concentration to 0.01 M.[3][6] This highlights the importance of running reactions under high-dilution conditions when intramolecular cyclization is the goal.

Q3: Are there alternative synthetic routes to consider?

Yes, other routes exist, though they are often more substrate-specific. One alternative is the catalytic hydrogenation of an indazole. For example, 4,5,6,7-tetrahydro-1H-indazol-7-amine has been synthesized from 1H-indazol-7-amine using a 5% rhodium-on-charcoal (Rh/C) catalyst under high pressure (1000 psi H₂) and temperature (120°C).[7] Another approach involves the aromatization of a tetrahydroindazole precursor to prepare a substituted indazole.[8]

Q4: What purification techniques are most effective for 4,5,6,7-tetrahydro-1H-indazole derivatives?

The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Filtration: If the product precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration, followed by washing with a cold solvent.[4]

  • Column Chromatography: This is the most versatile method for removing soluble impurities. A silica gel column with a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate) is commonly used.

  • Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation can be an effective method for purification, especially on a larger scale.[4]

  • Recrystallization: If a high-purity solid product is required, recrystallization from an appropriate solvent system is a powerful final purification step.

Data Presentation

Table 1: Optimization of Reductive Cyclization Conditions

This table summarizes data from a study optimizing the base-mediated reductive cyclization to form a related heterocyclic system, demonstrating the impact of solvent, temperature, and concentration on product yield.[3][6]

EntrySolventTemperature (°C)Base (equiv.)Concentration (M)Yield (%)
1DMF150K₂CO₃ (5)Standard37
2DMF150 (MW)K₂CO₃ (10)Standard45
3NMP150 (MW)K₂CO₃ (10)Standard50
4NMP100 (MW)K₂CO₃ (10)Standard35
5NMP200 (MW)K₂CO₃ (10)Standard48
6NMP150K₂CO₃ (10)Standard55
7NMP150K₂CO₃ (10)0.01 82
8NMP150K₂CO₃ (10)0.01 (1 mmol scale) 87

MW = Microwave Irradiation

Experimental Protocols

Protocol 1: General Synthesis of 4,5,6,7-Tetrahydro-1H-indazoles via Hydrazine Condensation

This protocol is a generalized procedure based on common literature methods.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted 2-formylcyclohexanone or related β-dicarbonyl precursor (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent, typically absolute ethanol (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq) dropwise to the stirred solution at room temperature. If required, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product under vacuum. Further purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Protocol 2: Optimized Reductive Cyclization Under High Dilution

This protocol is based on the optimized conditions reported for a challenging intramolecular cyclization.[3][6]

  • Setup: In an appropriately sized flask, add N-Methyl-2-pyrrolidone (NMP) to achieve a final substrate concentration of 0.01 M.

  • Reagent Addition: Add the nitro-tethered cyclohexanone precursor (1.0 eq) and potassium carbonate (K₂CO₃, 10.0 eq) to the solvent.

  • Reaction: Heat the stirred reaction mixture to 150°C for 1 hour. Monitor the consumption of starting material by TLC.

  • Workup: After cooling to room temperature, add water to the reaction mixture.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials SM1 Cyclohexanone Derivative Intermediate Hydrazone Intermediate SM1->Intermediate Condensation (Solvent, e.g., EtOH) SM2 Hydrazine Hydrate SM2->Intermediate Condensation (Solvent, e.g., EtOH) Product 4,5,6,7-Tetrahydro-1H-indazole Intermediate->Product Intramolecular Cyclization (Heat / Acid Catalyst)

Caption: General workflow for tetrahydroindazole synthesis.

Troubleshooting_Flowchart Start Low Yield Issue Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions If Pure Dilution Consider High Dilution (e.g., 0.01 M) Conditions->Dilution Temp Vary Temperature (e.g., 100-200 °C) Dilution->Temp If still low Solvent Screen Solvents (e.g., EtOH, NMP) Temp->Solvent Catalyst Add/Change Catalyst or Base Solvent->Catalyst Result Improved Yield Catalyst->Result

Caption: Troubleshooting flowchart for low yield issues.

Concentration_Effect Impact of Reactant Concentration cluster_high High Concentration cluster_low Low Concentration (High Dilution) High_C Precursor Molecule Side_Product Intermolecular Side Products (e.g., Dimers, Polymers) High_C->Side_Product Favored Pathway Low_C Precursor Molecule Target_Product Intramolecular Cyclization (Desired Product) Low_C->Target_Product Favored Pathway

Caption: Effect of concentration on reaction pathways.

References

Challenges in the regioselective synthesis of N-substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address common challenges in the regioselective synthesis of N-substituted indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of N-substitution on the indazole ring, and why is regioselectivity a major challenge?

A1: The indazole ring possesses two nitrogen atoms, N1 and N2, which are the primary sites for substitution. The core challenge arises from the phenomenon of annular tautomerism, where the proton on the pyrazole ring can reside on either nitrogen atom, leading to 1H-indazole and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4] Consequently, direct alkylation or acylation of the indazole scaffold often yields a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[1][5] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and typically requires precise control over reaction conditions.[1][2][3][4]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several critical factors determine the ratio of N1 to N2 products. These include:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring are highly influential. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position strongly direct substitution to the N2 position.[1][2][3][4][6]

  • Reaction Conditions: The choice of base and solvent is crucial.[2][3] For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3][4][6] In contrast, acidic conditions, such as using trifluoromethanesulfonic acid (TfOH), can promote selective N2-alkylation.[1][7]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][2][3]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1] Equilibration processes can be used to favor the N1 product.[2][3][4]

Q3: Which synthetic strategies are preferred for selectively obtaining 2H-indazoles (N2-substituted)?

A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are specifically designed to yield 2H-indazoles. One effective method is the one-pot Condensation-Cadogan Reductive Cyclization.[8] This process involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a reductive cyclization promoted by a phosphine reductant like tri-n-butylphosphine to afford the 2H-indazole.[8] Additionally, modern catalytic methods, such as Rh(II)-catalyzed reactions with diazo compounds, have been developed for highly selective N2-arylation.[9][10]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To favor the thermodynamically preferred N1-product, you should modify your reaction conditions to ensure equilibration or use a system known to promote N1-selectivity.

  • Recommended Action: Switch to the NaH/THF system. This combination is highly effective and has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents (e.g., carboxymethyl, tert-butyl, carboxamide).[2][3][4][6] The selectivity is attributed to a combination of steric hindrance around the N2 position and potential coordination of the substituent with the sodium cation.[1]

  • Alternative Strategy: If applicable to your substrate, consider methods that allow for thermodynamic equilibration, which favors the more stable N1-isomer.[2][3][4][11][12]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.

  • Substrate Modification: If possible, introduce a sterically demanding or electron-withdrawing group at the C7 position of the indazole ring (e.g., -NO₂, -CO₂Me). This has been demonstrated to provide excellent N2-selectivity (≥96%), even under conditions that would typically favor N1.[1][2][3][4][6]

  • Condition Modification:

    • Acidic Catalysis: Employ acidic conditions. A highly effective method for N2-alkylation is the use of triflic acid (TfOH) with diazo compounds, which can achieve N2/N1 ratios up to 100/0.[7]

    • Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃ and DIAD/DEAD) often shows a preference for the N2-regioisomer.[1][4]

    • Catalytic Systems: For N-arylation, consider specialized catalytic systems. Rh(II)-catalyzed reactions using quinoid carbenes have shown high selectivity for N2-arylation of indazoles.[9][10]

Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.

  • Recommended Action: Adopt a one-pot protocol where an ortho-nitrobenzaldehyde is condensed with an amine in isopropanol (i-PrOH), followed by the addition of tri-n-butylphosphine as the reductant. This method is operationally simple, proceeds under milder conditions (e.g., 80 °C), and avoids the need to isolate intermediates, often resulting in moderate to excellent yields of structurally diverse 2H-indazoles.[8]

Data Summary

Table 1: Influence of Indazole Substituents on N-Alkylation Regioselectivity

Substituent PositionSubstituent TypePredominant IsomerSelectivityReference
C3Bulky groups (e.g., -tBu, -COMe)N1>99% (with NaH/THF)[2][3][4][6]
C7Electron-withdrawing (-NO₂, -CO₂Me)N2≥96%[1][2][3][4][6]

Table 2: Effect of Reaction Conditions on N-Alkylation Regioselectivity

Reagents/CatalystSolventTemperaturePredominant IsomerSelectivity (N1:N2 or N2:N1)Reference
NaH / Alkyl BromideTHF0 °C to RTN1Up to >99:1[1][2][3][4][6]
K₂CO₃ / Alkyl BromideDMF120 °CMixture58:42[11]
PPh₃, DIAD / AlcoholTHF0 °C to RTN21:2.5[4]
TfOH (cat.) / Diazo compoundDCMNot specifiedN2Up to 100:0[1][7][13]
Rh(II) catalyst / DiazonaphthoquinoneNot specifiedNot specifiedN2 (Arylation)High[9][10]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles [1][8]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualized Workflows

G start Goal: Synthesize N-Substituted Indazole q_isomer Which regioisomer is desired? start->q_isomer n1_path Desired Product: N1-Substituted Indazole q_isomer->n1_path  N1 n2_path Desired Product: N2-Substituted Indazole q_isomer->n2_path  N2 cond_n1_base Use strong, non-nucleophilic base (e.g., NaH in THF) n1_path->cond_n1_base cond_n1_sterics Introduce bulky C3 substituent to sterically hinder N2 n1_path->cond_n1_sterics cond_n2_ewg Introduce C7 EWG (e.g., -NO2, -CO2Me) n2_path->cond_n2_ewg cond_n2_acid Use acidic conditions (e.g., TfOH catalyst) n2_path->cond_n2_acid cond_n2_mitsunobu Consider Mitsunobu reaction n2_path->cond_n2_mitsunobu cond_n2_cadogan For de novo synthesis, use Cadogan cyclization n2_path->cond_n2_cadogan

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G outcome N1/N2 Product Ratio substituents Indazole Substituents (Steric & Electronic Effects) substituents->outcome sterics C3: Bulky Group -> Favors N1 C7: Group -> Favors N2 substituents->sterics electronics C7: EWG -> Favors N2 substituents->electronics conditions Reaction Conditions conditions->outcome base_solvent Base: NaH -> Favors N1 Solvent: THF -> Favors N1 conditions->base_solvent catalyst Catalyst: TfOH -> Favors N2 conditions->catalyst electrophile Nature of Electrophile electrophile->outcome control Thermodynamic vs. Kinetic Control control->outcome

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

G start Start Materials: o-nitrobenzaldehyde, Amine, i-PrOH step1 1. Mix reagents in i-PrOH start->step1 end Final Product: Purified 2H-Indazole step2 2. Heat to 80°C (1-2h) (Condensation) step1->step2 intermediate o-imino-nitrobenzene (in situ) step2->intermediate step3 3. Add P(n-Bu)3 (Reductant) intermediate->step3 step4 4. Stir at 80°C (12-24h) (Reductive Cyclization) step3->step4 step5 5. Cool & Concentrate step4->step5 step6 6. Flash Column Chromatography step5->step6 step6->end

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Separation of 1H and 2H Tetrahydroindazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 1H and 2H isomers of tetrahydroindazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My 1H and 2H tetrahydroindazole isomers are co-eluting during preparative HPLC. What should I do?

A1: Co-elution is a common issue when separating closely related isomers. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both isomers, potentially leading to better separation.

    • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The difference in solvent polarity can alter the selectivity of the separation.

    • Additives: The addition of a small amount of a modifier, such as formic acid or trifluoroacetic acid (typically 0.1%), can improve peak shape and may enhance resolution by protonating the isomers differently.

  • Adjust the Gradient: If you are using a gradient elution, try employing a shallower gradient. A slower increase in the organic solvent concentration over a longer period can effectively separate closely eluting compounds.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase. While C18 is a common choice, a phenyl-hexyl or a polar-embedded column might offer different selectivity for your specific tetrahydroindazole derivatives.

Q2: I am having trouble inducing crystallization of my tetrahydroindazole isomers. What can I do?

A2: Difficulty in inducing crystallization can be due to several factors, including high solubility in the chosen solvent or the presence of impurities.

  • Solvent Selection: The key to successful recrystallization is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Single Solvent: Test a range of solvents with varying polarities.

    • Mixed Solvents: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle warming should redissolve the compound, and upon slow cooling, crystals should form. A patent for separating substituted indazole isomers suggests mixed solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[1]

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Q3: My recovery yield after preparative HPLC is very low. How can I improve it?

A3: Low recovery in preparative HPLC can be frustrating. Consider the following:

  • Column Overloading: Injecting too much sample can lead to broad peaks and poor separation, making it difficult to collect pure fractions. Try reducing the injection volume or the concentration of your sample.

  • Fraction Collection: Ensure your fraction collector parameters are set correctly to capture the entire peak of each isomer.

  • Compound Stability: Verify that your compounds are stable in the mobile phase. Acidic or basic conditions can sometimes lead to degradation.

Q4: During crystallization, my product "oils out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Lower Temperature Crystallization: If possible, choose a solvent with a lower boiling point.

  • Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out.

Troubleshooting Guides

Preparative HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution / Peak Overlap Mobile phase is too strong.Decrease the percentage of the organic modifier.
Inappropriate stationary phase.Try a column with a different chemistry (e.g., Phenyl-Hexyl).
Gradient is too steep.Use a shallower gradient over a longer run time.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier like 0.1% formic acid.
Column overload.Reduce the amount of sample injected.
Column degradation.Replace the column.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.
Crystallization Troubleshooting
Problem Possible Cause Suggested Solution
No Crystal Formation Compound is too soluble in the chosen solvent.Try a different solvent or a mixed-solvent system.
Solution is not sufficiently supersaturated.Slowly evaporate some of the solvent to increase the concentration.
Oiling Out Solution is cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solute melting point is below the solvent boiling point.Use a lower-boiling solvent.
Low Purity of Crystals Impurities are co-crystallizing.Try a different crystallization solvent. A second recrystallization may be necessary.
Inefficient washing of crystals.Wash the crystals with a small amount of cold, fresh solvent.

Experimental Protocols

Preparative HPLC Separation of 1H and 2H Tetrahydroindazole Isomers

This protocol is a general guideline and may require optimization for specific tetrahydroindazole derivatives.

  • System Preparation:

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the mixture of 1H and 2H tetrahydroindazole isomers in a minimal amount of the initial mobile phase composition.

  • Chromatographic Method:

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B

      • 40-45 min: 80% to 20% B (return to initial conditions)

      • 45-50 min: 20% B (equilibration)

  • Fraction Collection: Collect fractions corresponding to the elution of each isomer.

  • Post-Processing: Combine the fractions for each isomer and remove the solvent under reduced pressure.

Crystallization Protocol for Separating 1H and 2H Tetrahydroindazole Isomers

This protocol is based on the principle of fractional crystallization using a mixed solvent system.

  • Solvent Screening:

    • In separate small test tubes, test the solubility of the isomer mixture in various solvents (e.g., acetone, ethanol, methanol, acetonitrile, tetrahydrofuran) and water.

    • Identify a "good" solvent where the mixture is highly soluble and a "poor" solvent where it is sparingly soluble. A common and effective combination is often an alcohol or acetone with water.[1]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification:

    • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Allow the crystals to air dry or dry them in a vacuum oven.

  • Analysis:

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio. It is likely that one isomer will preferentially crystallize, leaving the other enriched in the mother liquor. The mother liquor can then be concentrated and subjected to a separate crystallization to isolate the second isomer.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution optimize_mp Optimize Mobile Phase (Solvent Strength, Type, Additives) start->optimize_mp Start Here adjust_gradient Adjust Gradient Profile (Shallower Gradient) optimize_mp->adjust_gradient If still co-eluting success Resolution Achieved optimize_mp->success If resolved change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_gradient->change_column If resolution is still poor adjust_gradient->success If resolved change_column->success If resolved

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Crystallization_Troubleshooting_Workflow start Crystallization Failure (No Crystals or Oiling Out) solvent_screening Perform Solvent Screening (Single and Mixed Solvents) start->solvent_screening slow_cooling Ensure Slow Cooling solvent_screening->slow_cooling With appropriate solvent failure Persistent Oiling Out/No Crystals solvent_screening->failure If no suitable solvent found seeding Attempt Seeding slow_cooling->seeding If no spontaneous crystallization success Successful Crystallization slow_cooling->success If crystals form seeding->success seeding->failure If seeding fails

Caption: A decision tree for troubleshooting crystallization issues.

References

Stability issues of 4,5,6,7-tetrahydro-1H-indazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 4,5,6,7-tetrahydro-1H-indazol-5-amine when dissolved in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound in DMSO is not extensively published, this guide offers best practices and troubleshooting strategies based on the general chemical properties of indazole derivatives, amine-containing compounds, and common challenges with DMSO as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in DMSO?

A1: The primary concerns for the stability of this compound in DMSO are twofold: physical stability (solubility and precipitation) and chemical stability (degradation). The amine functional group can be susceptible to oxidation, and the indazole ring, while generally stable, can be influenced by its substituents. Furthermore, DMSO itself can contribute to issues if not handled and stored correctly.

Q2: How can I minimize the risk of my compound precipitating out of the DMSO solution?

A2: Precipitation from DMSO can occur due to several factors, including the use of non-anhydrous DMSO, supersaturation, and improper storage. To minimize this risk, it is recommended to use high-purity, anhydrous DMSO for preparing your solutions.[1] Storing solutions in aliquots to avoid repeated freeze-thaw cycles is also a critical step.[1][2] If precipitation is observed, gentle warming and sonication can often help to redissolve the compound.[1][3]

Q3: What are the best practices for preparing and storing stock solutions of this compound in DMSO?

A3: For optimal stability, stock solutions should be prepared using anhydrous, high-purity DMSO.[1][4] It is advisable to prepare fresh solutions for each experiment. If long-term storage is necessary, solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture, and stored at -20°C or -80°C.[1][2]

Q4: Are there any known degradation pathways for indazole derivatives or amines in DMSO?

A4: While specific degradation pathways for this compound in DMSO are not documented, amine-containing compounds can be prone to oxidation. The presence of water in DMSO can facilitate hydrolysis of certain functional groups.[5][6] It is also known that DMSO can participate in chemical reactions under certain conditions, though this is less common with stable scaffolds like indazole.

Q5: How can I check the stability of my this compound solution in DMSO?

A5: The most common method to assess compound stability in a solution is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] By comparing the chromatogram of a freshly prepared solution to that of an aged solution, you can identify the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent compound's peak.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution 1. DMSO has absorbed water. 2. Solution is supersaturated. 3. Improper storage (e.g., repeated freeze-thaw cycles).1. Use fresh, anhydrous DMSO. 2. Gently warm the solution (e.g., to 37°C) and sonicate to redissolve. 3. Prepare a less concentrated stock solution. 4. Aliquot stock solutions for storage at -20°C or -80°C.[1]
Inconsistent experimental results 1. Degradation of the compound in the DMSO stock solution. 2. Inaccurate concentration of the stock solution due to precipitation.1. Prepare fresh stock solutions before each experiment. 2. Visually inspect the solution for any precipitate before use. If present, warm and sonicate. 3. Perform an HPLC/LC-MS analysis to check the purity of the stock solution.
Visible color change in the solution 1. Oxidation of the amine group. 2. Other chemical degradation.1. Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Protect the solution from light. 3. Investigate the degradation products using LC-MS if the issue persists.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vials with screw caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Cap the vial tightly and vortex the solution until the compound is fully dissolved.

  • If dissolution is slow, briefly sonicate the vial in a water bath.

  • For storage, aliquot the stock solution into smaller, single-use amber glass vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of Compound Stability by HPLC

Objective: To determine the stability of this compound in DMSO over time.

Materials:

  • Freshly prepared stock solution of this compound in DMSO

  • Aged stock solution (stored under specific conditions to be tested)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Prepare a fresh "time zero" sample by diluting the stock solution to a suitable concentration for HPLC analysis.

  • Inject the "time zero" sample into the HPLC system and record the chromatogram. Note the retention time and peak area of the main compound peak.

  • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 1 week, 1 month), prepare a sample from the aged stock solution at the same concentration as the "time zero" sample.

  • Inject the aged sample into the HPLC system using the same method.

  • Compare the chromatogram of the aged sample to the "time zero" sample. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which indicate degradation products.

  • Calculate the percentage of the remaining compound to quantify the stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh Compound prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Aliquot for Storage prep3->prep4 analysis1 HPLC/LC-MS at Time Zero prep3->analysis1 Test Fresh store1 -20°C (Short-term) prep4->store1 Store store2 -80°C (Long-term) prep4->store2 Store analysis2 HPLC/LC-MS at Time X store1->analysis2 Test store2->analysis2 Test analysis3 Compare Chromatograms analysis1->analysis3 analysis2->analysis3

Caption: Workflow for preparing, storing, and analyzing the stability of this compound in DMSO.

troubleshooting_logic action_node action_node end_node end_node start Inconsistent Results? precipitate Precipitate Visible? start->precipitate degradation Degradation Suspected? precipitate->degradation No warm_sonicate Warm to 37°C & Sonicate precipitate->warm_sonicate Yes fresh_solution Prepare Fresh Solution degradation->fresh_solution Yes proceed Proceed with Experiment degradation->proceed No warm_sonicate->proceed hplc_check Check Purity with HPLC/LC-MS fresh_solution->hplc_check hplc_check->proceed

Caption: A logical troubleshooting guide for addressing stability issues with this compound in DMSO.

References

Optimizing reaction conditions for cyclization of tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for the cyclization of tetrahydroindazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of tetrahydroindazoles, offering systematic approaches to identify and resolve them.

Problem Potential Cause Suggested Solution & Explanation
Low to No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures.Systematically screen a range of temperatures (e.g., from 80°C to 150°C) in small-scale trial reactions to identify the optimal temperature for your specific substrate.[1]
Incorrect Solvent: The polarity and properties of the solvent can significantly impact the reaction rate and selectivity.Test a variety of solvents with different polarities. Aprotic solvents like DMSO and DMF have been reported to sometimes provide higher yields than protic solvents like ethanol.[2]
Ineffective Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities.If using a catalyst, ensure it is of high quality and handled under appropriate conditions. Consider screening a panel of catalysts (e.g., various Lewis or Brønsted acids) to find the most effective one for your transformation.
Poor Quality Starting Materials: Impurities in the starting diketone or hydrazine derivative can interfere with the reaction.Ensure the purity of your starting materials using techniques like NMR or chromatography before starting the reaction.
Formation of Multiple Products/Byproducts Side Reactions: Competing reaction pathways can lead to the formation of undesired products. A common side reaction is the formation of hydrazones and dimers.[2]Adjusting the reaction temperature can often minimize side reactions. A lower temperature may favor the desired cyclization over competing pathways.[1] Additionally, carefully controlling the stoichiometry of the reactants can reduce the formation of dimeric species.
Isomer Formation: In substituted indazoles, the formation of N1 and N2 regioisomers is a common issue.The choice of solvent and base can significantly influence the N1/N2 ratio. For instance, using a non-polar solvent may favor one isomer over the other.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the starting material is consumed.
Inadequate Mixing: In heterogeneous reactions, poor mixing can lead to slow reaction rates.Ensure efficient stirring, especially when dealing with solid reagents or catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of tetrahydroindazoles?

A1: A widely used starting material is a 1,3-dicarbonyl compound, such as 2-acetylcyclohexanone or cyclohexane-1,3-dione, which is then reacted with a hydrazine derivative.[3]

Q2: How does temperature affect the yield of the cyclization reaction?

A2: Temperature is a critical parameter. Increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to the formation of byproducts and a decrease in the overall yield. An optimal temperature must be determined experimentally for each specific reaction.[4]

Q3: What role does the solvent play in the cyclization of tetrahydroindazoles?

A3: The solvent can influence the reaction in several ways, including the solubility of the reactants, the reaction rate, and the product selectivity. The polarity of the solvent can affect the transition state of the reaction, and in some cases, aprotic solvents may lead to higher yields.[2][5]

Q4: Are there any common byproducts to watch out for?

A4: Yes, common byproducts can include hydrazone intermediates that fail to cyclize, as well as dimeric species formed from the self-condensation of starting materials or intermediates.[2] In cases of reductive cyclization, incomplete reduction can also lead to byproducts.

Q5: How can I control the regioselectivity (N1 vs. N2 substitution) in my tetrahydroindazole product?

A5: The regioselectivity is often influenced by the solvent, the base used (if any), and the steric and electronic properties of the substituents on the starting materials. A systematic screening of these parameters is often necessary to achieve the desired isomeric ratio.

Data Presentation

Table 1: Optimization of Reaction Temperature and Time
EntryTemperature (°C)Time (min)Yield (%)
11601060
21701075
31801085
41901090
52001088
6190580
71901595
81902094

This table is a representative example based on optimization data for a related heterocyclic synthesis and illustrates the type of data that should be collected.[4]

Table 2: Effect of Solvent on Cyclization Yield
EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.465
2Dichloromethane9.172
3Ethanol24.685
4Dimethyl Sulfoxide (DMSO)46.792
5Water80.178

This table demonstrates the significant impact of solvent polarity on the reaction yield, based on data for a similar cycloaddition reaction.[5]

Experimental Protocols

General Procedure for the Synthesis of 4,5,6,7-Tetrahydroindazoles

This protocol describes a general method for the condensation and cyclization of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • 2-Acetylcyclohexanone (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve 2-acetylcyclohexanone in ethanol in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tetrahydroindazole.

Visualizations

Experimental Workflow for Tetrahydroindazole Synthesis

G start Start: Starting Materials reactants 2-Acetylcyclohexanone + Hydrazine Derivative start->reactants dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve reflux Heat to Reflux (e.g., 80°C, 2-4h) dissolve->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Workup: Cool & Evaporate Solvent monitor->workup Reaction Complete purify Purification (Column Chromatography/Recrystallization) workup->purify product Final Product: Tetrahydroindazole purify->product

Caption: General experimental workflow for the synthesis of tetrahydroindazoles.

Troubleshooting Logic for Low Yield

G start Problem: Low Product Yield check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp Screen Temperature Range check_temp->optimize_temp No check_catalyst Is Catalyst Active? (if applicable) check_solvent->check_catalyst Yes optimize_solvent Screen Different Solvents check_solvent->optimize_solvent No check_reagents Are Starting Materials Pure? check_catalyst->check_reagents Yes optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst No purify_reagents Purify Starting Materials check_reagents->purify_reagents No solution Yield Improved check_reagents->solution Yes optimize_temp->solution optimize_solvent->solution optimize_catalyst->solution purify_reagents->solution

Caption: A logical workflow for troubleshooting low product yield in tetrahydroindazole synthesis.

References

Avoiding common side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing common side products during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in indazole synthesis?

A1: The most prevalent side products in indazole synthesis include the undesired 2H-indazole regioisomer (when the 1H-isomer is the target), hydrazones, dimeric impurities, and indazolones.[1] The formation of these byproducts is highly dependent on the specific synthetic route and reaction conditions employed.

Q2: How can I differentiate between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker; it is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[1] ¹³C and ¹⁵N NMR can also provide definitive structural elucidation. Additionally, chromatographic techniques such as HPLC can often effectively separate the two isomers.

Q3: What general strategies can be employed to improve regioselectivity for the 1H-indazole isomer during N-alkylation?

A3: Controlling regioselectivity is a critical challenge in indazole synthesis. To enhance the formation of the thermodynamically more stable 1H-indazole isomer, careful selection of the base, solvent, and reaction temperature is crucial. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring the formation of the N-1 substituted product.[1][2][3][4][5][6]

Q4: How does temperature affect the formation of side products in indazole synthesis?

A4: Elevated temperatures can have a detrimental effect on indazole synthesis by promoting the formation of side products such as hydrazones and dimers.[7] Whenever possible, running the reaction at lower temperatures is advisable to minimize the formation of these impurities.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)

Cause: The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products due to the two nucleophilic nitrogen atoms in the indazole ring. The ratio of these isomers is highly sensitive to reaction conditions.

Solutions:

  • Optimize Base and Solvent Combination:

    • For N-1 Selectivity: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving excellent N-1 regioselectivity (>99:1 in many cases).[2][5][6] This is often attributed to the formation of a sodium salt of the indazole that favors alkylation at the N-1 position.

    • For N-2 Selectivity: The presence of a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position can sterically hinder the N-1 position and direct alkylation to the N-2 position with high selectivity (≥ 96%).[3][6] Alternatively, employing Mitsunobu conditions (e.g., with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) can favor the formation of the N-2 isomer.[3][8]

  • Consider Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N-2 position, thereby promoting alkylation at the N-1 position.[4]

  • Temperature Control: Reactions favoring the thermodynamically more stable N-1 product may benefit from conditions that allow for equilibration, which can sometimes involve adjusting the temperature.

Data Presentation: Regioselectivity of Indazole N-Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaHTHFRT to 50>99:189[3]
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHFRT to 50>99:191[3]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃DMF90>99:1 (N-1)>90[3]
1H-indazole-3-carbonitrileIsobutyl BromideNaHTHF50>95:5 (N-1)85[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs₂CO₃DMFRT1.9:1-[2]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK₂CO₃DMFRT1.4:1-[2]
Issue 2: Formation of Hydrazone and Dimeric Impurities

Cause: Hydrazones and dimeric impurities are common side products in certain indazole synthesis routes, particularly those involving the reaction of salicylaldehyde with hydrazine hydrochloride. These side reactions are often promoted by elevated temperatures.[7]

Solutions:

  • Lower Reaction Temperature: If the reaction protocol allows, reducing the reaction temperature can significantly decrease the rate of formation of these side products.

  • Solvent Selection: While ethanol is a common solvent in these reactions, consider using aprotic solvents such as DMSO or DMF, which have been reported to provide higher yields in some cases, potentially by disfavoring the side reactions.

  • Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of one reactant to the other can help to minimize the formation of dimeric species by maintaining a low concentration of the added reactant.

Experimental Protocols

Protocol 1: Highly Regioselective N-1 Alkylation of 1H-Indazoles

This protocol is optimized for achieving high regioselectivity for the N-1 position.[3]

  • Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol generally favors the formation of the N-2 isomer.[3][8]

  • Preparation: Dissolve the 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Visualizations

G Workflow for Controlling N-1/N-2 Regioselectivity in Indazole Alkylation start Start: Indazole Alkylation conditions Select Reaction Conditions start->conditions target_n1 Target: N-1 Alkylated Indazole target_n2 Target: N-2 Alkylated Indazole base_solvent Base/Solvent System conditions->base_solvent Primary Factor substituents Indazole Substituents conditions->substituents Secondary Factor mitsunobu mitsunobu conditions->mitsunobu Mitsunobu Conditions nah_thf nah_thf base_solvent->nah_thf NaH in THF other_bases other_bases base_solvent->other_bases Other bases (e.g., K2CO3 in DMF) bulky_c3 bulky_c3 substituents->bulky_c3 Bulky C3-substituent ewg_c7 ewg_c7 substituents->ewg_c7 Electron-withdrawing group at C7 nah_thf->target_n1 High Selectivity mixture mixture other_bases->mixture Often leads to a mixture mixture->target_n1 mixture->target_n2 bulky_c3->target_n1 Favors N-1 ewg_c7->target_n2 Favors N-2 mitsunobu->target_n2 Favors N-2

Caption: Decision workflow for controlling N-1/N-2 regioselectivity.

G Simplified Fischer Indazole Synthesis Pathway phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Formation phenylhydrazine->hydrazone ketone Aldehyde or Ketone ketone->hydrazone acid_catalyst Acid Catalyst hydrazone->acid_catalyst enamine Isomerization to Enamine hydrazone->enamine side_product Hydrazone Side Products (minimized by driving reaction to completion) hydrazone->side_product sigmatropic [3,3]-Sigmatropic Rearrangement enamine->sigmatropic cyclization Cyclization and Elimination of NH3 sigmatropic->cyclization indazole Indazole Product cyclization->indazole

Caption: Key steps in the Fischer Indazole Synthesis.

References

Troubleshooting low yields in multi-step synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming low yields in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multi-step indazole synthesis?

A1: Low yields in the multi-step synthesis of indazole derivatives can often be attributed to a combination of factors. Some of the most common issues include incomplete reactions, the formation of side products, and difficulties in purification. Specific challenges include poor regioselectivity during N-alkylation or N-arylation, leading to hard-to-separate isomeric mixtures.[1][2] Additionally, the stability of intermediates and the efficiency of catalysts in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig play a crucial role.[3][4]

Q2: How can I improve the regioselectivity of N-alkylation to favor the desired N1- or N2-isomer and improve yield?

A2: Achieving high regioselectivity is critical for maximizing the yield of the desired indazole derivative. The choice of base, solvent, and the nature of the electrophile are key factors. For N1-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective as it favors the formation of the more thermodynamically stable N1-anion.[5] For N2-alkylation, conditions that favor kinetic control are preferred. The presence of an electron-withdrawing group at the C7 position of the indazole ring can also strongly direct alkylation to the N2 position.[5]

Q3: My Suzuki-Miyaura coupling reaction with a bromo-indazole is giving a low yield. What are the likely causes and how can I optimize it?

A3: Low yields in Suzuki-Miyaura couplings involving indazoles can be due to several factors. Inefficient catalytic activity, decomposition of the boronic acid, and side reactions are common culprits. The choice of palladium catalyst, ligand, base, and solvent system is critical. For nitrogen-rich heterocycles like indazoles, the catalyst can be inhibited.[3] It is advisable to screen different palladium catalysts and ligands. Additionally, ensuring anhydrous conditions and thoroughly degassing the solvent can significantly improve the yield.[6]

Q4: I'm struggling with a low yield in a Buchwald-Hartwig amination of a 6-bromo-1H-indazole. What troubleshooting steps should I take?

A4: Common issues leading to low yields in Buchwald-Hartwig aminations of indazoles include catalyst deactivation, incorrect base selection, and poor quality of reagents. Using an appropriate ligand, such as BrettPhos or RuPhos, is crucial for success.[4] The choice of base is also critical, with strong, non-nucleophilic bases like LiHMDS often being effective.[5] It is essential to use anhydrous and anaerobic conditions to prevent catalyst deactivation.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Initial Indazole Ring Formation (e.g., Cadogan-Sundberg or Davis-Beirut Reaction)

Question: My initial cyclization to form the indazole core is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the formation of the indazole ring are a common hurdle. The optimal reaction conditions are highly dependent on the specific substrates and the chosen synthetic route.

  • For Cadogan-Sundberg type reactions: High temperatures are often required, but excessive heat can lead to decomposition. A systematic screening of the reaction temperature is recommended to find the optimal balance. The choice of a high-boiling point, polar aprotic solvent can also be beneficial.[2]

  • For Davis-Beirut reactions: This method is sensitive to the substrates used, with secondary alcohols and some anilines giving lower yields.[7] Interestingly, the presence of a controlled amount of water can significantly increase the yield in some cases.[7] Optimization of the pH, either acidic or basic catalysis, can also be explored to improve the outcome.[8]

Issue 2: Incomplete Conversion or Low Yield in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura coupling of a halo-indazole with a boronic acid is not going to completion, resulting in a low yield of the desired product. How can I troubleshoot this?

Answer: Incomplete conversion in Suzuki-Miyaura reactions is a frequent issue. The following steps can help to optimize the reaction:

  • Catalyst and Ligand Screening: The choice of the palladium catalyst and phosphine ligand is paramount. For unprotected nitrogen-rich heterocycles, specialized ligands may be required to prevent catalyst inhibition.[3]

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF) should be performed.[9]

  • Reaction Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can sometimes drive the reaction to completion. However, this should be done cautiously to avoid product decomposition.

  • Purity of Reagents: Ensure that the boronic acid is pure and has not decomposed. The reaction should be carried out under an inert atmosphere with dry, degassed solvents.[6]

Issue 3: Low Yield and Side Product Formation in Buchwald-Hartwig Amination

Question: I am observing significant side product formation and a low yield of my desired N-arylated indazole in a Buchwald-Hartwig reaction. How can I minimize these issues?

Answer: Side product formation, such as reductive dehalogenation, is a common problem in Buchwald-Hartwig aminations. To address this and improve the yield, consider the following:

  • Ligand Selection: The use of sterically hindered and electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[4]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. A weaker base might be necessary if your substrate is sensitive.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products.

  • Protection of the Indazole N-H: If the indazole N-H is unprotected, it can compete with the amine nucleophile. Protecting the indazole nitrogen can lead to a cleaner reaction and higher yield.[4]

Data Presentation

Table 1: Comparison of Common Synthetic Routes for Indazole Derivatives

Synthetic RouteTypical YieldsKey AdvantagesKey Limitations
Cadogan-Sundberg Cyclization Moderate to GoodGood functional group tolerance.Often requires high temperatures which can lead to decomposition.[2]
Davis-Beirut Reaction Good (60-90%)Metal-free, uses inexpensive starting materials.[11]Can be low-yielding with certain substrates like secondary alcohols and anilines.[7]
Suzuki-Miyaura Coupling Good to ExcellentExcellent for C-C bond formation, broad substrate scope.[3]Can be sensitive to catalyst, ligand, and reaction conditions.[3]
Buchwald-Hartwig Amination Good to ExcellentPowerful method for C-N bond formation, wide range of amine partners.[4]Can be prone to side reactions like reductive dehalogenation.[4]

Table 2: Optimization of Suzuki-Miyaura Coupling of 3-Chloroindazole [12]

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10056
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10054
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10045
P2 (XPhos precatalyst)-K₃PO₄Dioxane/H₂O10075-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk tube, combine the bromo-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.0 equiv).[5]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Visualizations

Troubleshooting_Low_Yields Start Low Yield in Indazole Synthesis Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Optimize_Reaction Optimize Reaction Conditions Check_Purity->Optimize_Reaction Analyze_Side_Products Analyze for Side Products (TLC, LC-MS, NMR) Optimize_Reaction->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction Analyze_Side_Products->Incomplete_Reaction Yes Side_Products_Formed Significant Side Products Formed Analyze_Side_Products->Side_Products_Formed Yes Purification_Issues Purification Issues (e.g., inseparable isomers) Analyze_Side_Products->Purification_Issues If isomers Increase_Temp_Time Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp_Time Change_Catalyst_Ligand Change Catalyst/Ligand Incomplete_Reaction->Change_Catalyst_Ligand Change_Solvent_Base Change Solvent/Base Incomplete_Reaction->Change_Solvent_Base Modify_Stoichiometry Modify Reagent Stoichiometry Incomplete_Reaction->Modify_Stoichiometry Adjust_Temp Adjust Temperature (Higher or Lower) Side_Products_Formed->Adjust_Temp Change_Base_Solvent Change Base/Solvent to Improve Selectivity Side_Products_Formed->Change_Base_Solvent Protecting_Group Introduce/Change Protecting Group Side_Products_Formed->Protecting_Group Alternative_Purification Alternative Purification Method (e.g., crystallization, HPLC) Purification_Issues->Alternative_Purification Successful_Optimization Improved Yield Increase_Temp_Time->Successful_Optimization Change_Catalyst_Ligand->Successful_Optimization Change_Solvent_Base->Successful_Optimization Modify_Stoichiometry->Successful_Optimization Adjust_Temp->Successful_Optimization Change_Base_Solvent->Successful_Optimization Protecting_Group->Successful_Optimization Alternative_Purification->Successful_Optimization

Caption: A logical workflow for troubleshooting low yields in indazole synthesis.

Suzuki_Miyaura_Workflow Start Start: Suzuki-Miyaura Coupling Reaction_Setup 1. Reaction Setup: - Halo-indazole - Boronic Acid - Pd Catalyst - Base Start->Reaction_Setup Inert_Atmosphere 2. Establish Inert Atmosphere (Ar or N₂) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat Reaction (80-100 °C) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup 6. Aqueous Work-up Monitoring->Workup Purification 7. Column Chromatography Workup->Purification Product End: Purified Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Indazole_Signaling_Pathway cluster_cell Cancer Cell VEGFR VEGFR Signaling Pathway Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Cell_Proliferation Cell Proliferation VEGFR->Cell_Proliferation Promotes Indazole_Derivative Indazole Derivative (e.g., Axitinib) Indazole_Derivative->VEGFR Inhibits Apoptosis Apoptosis Indazole_Derivative->Apoptosis Induces Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Caption: Simplified signaling pathway showing the inhibitory action of an indazole derivative.

References

Technical Support Center: Scale-up Synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?

A1: The most prevalent and scalable method is the catalytic hydrogenation of the aromatic precursor, 1H-indazol-5-amine. This reaction reduces the benzene ring of the indazole system to the corresponding cyclohexane ring, yielding the desired tetrahydro-product. Platinum or rhodium on carbon are commonly employed catalysts for this transformation.[1][2]

Q2: What are the primary challenges when scaling up the catalytic hydrogenation of 1H-indazol-5-amine?

A2: Scaling up this reaction presents several key challenges.[3][4] These include:

  • Mass Transfer Limitations: Ensuring efficient contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst surface becomes more difficult in larger reactors.

  • Heat Management: Catalytic hydrogenations are often highly exothermic.[4] Inadequate heat dissipation on a larger scale can lead to temperature gradients, promoting side reactions and posing safety risks.

  • Catalyst Handling and Filtration: Handling larger quantities of pyrophoric catalysts (like Rh/C or Pt/C) requires stringent safety protocols. Post-reaction, filtering the fine catalyst from the product mixture can be challenging on a large scale.

  • Consistent Product Quality: Achieving consistent yield and purity across different batch sizes can be difficult due to the amplified effects of minor variations in reaction conditions.[5]

Q3: Are there any common side reactions to be aware of during the synthesis of this compound?

A3: Yes, potential side reactions include:

  • Over-reduction: Further reduction of the pyrazole ring can occur under harsh conditions, leading to impurities.[2]

  • Incomplete Reaction: Insufficient catalyst activity, poor hydrogen dispersion, or suboptimal reaction time can result in the presence of unreacted starting material.

  • Formation of N-alkylated byproducts: If reactive alkylating agents are present (e.g., from solvent degradation), N-alkylation of the indazole ring or the amino group can occur, though this is less common in a straightforward hydrogenation.

Q4: How can I effectively monitor the progress of the hydrogenation reaction?

A4: Several techniques can be used to monitor the reaction:

  • Hydrogen Uptake: On a laboratory scale and in specialized pilot plant reactors, monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction rate.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively tracking the disappearance of the starting material (1H-indazol-5-amine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the ratio of starting material, product, and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of aromatic protons from the starting material and the appearance of aliphatic protons in the product.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low or Stalled Hydrogen Uptake 1. Inactive or poisoned catalyst. 2. Insufficient agitation leading to poor mass transfer. 3. Leak in the hydrogenation system. 4. Low hydrogen pressure.1. Ensure the catalyst is fresh and handled under an inert atmosphere. Consider a catalyst from a different supplier. 2. Increase the stirring speed to improve the mixing of the three phases (gas, liquid, solid). 3. Check all connections and seals for leaks. 4. Verify the hydrogen pressure is at the desired setpoint.
Incomplete Conversion of Starting Material 1. Insufficient reaction time. 2. Inadequate catalyst loading. 3. Deactivation of the catalyst during the reaction.1. Extend the reaction time and monitor by HPLC or TLC until the starting material is consumed. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Consider adding the catalyst in portions or using a more robust catalyst.
Formation of Impurities/Byproducts 1. Reaction temperature is too high, leading to over-reduction or side reactions. 2. Presence of impurities in the starting material or solvent. 3. Catalyst-induced side reactions.1. Lower the reaction temperature and monitor the impurity profile by HPLC. 2. Use high-purity starting materials and solvents. 3. Screen different catalysts (e.g., Pt/C vs. Rh/C) to identify one that minimizes byproduct formation.
Difficult Catalyst Filtration 1. Catalyst particles are too fine. 2. Catalyst has become "gummy" due to product adsorption.1. Use a filter aid such as Celite®. 2. After the reaction, dilute the mixture with a suitable solvent to reduce viscosity and product concentration before filtration.
Product Isolation and Purification Issues 1. The product is highly soluble in the reaction solvent. 2. The product is an oil instead of a solid. 3. Co-crystallization with impurities.1. Choose a solvent for the reaction in which the product has lower solubility at room temperature to facilitate precipitation. 2. If the freebase is an oil, consider isolating it as a salt (e.g., hydrochloride) which is often crystalline. 3. Recrystallize the crude product from a suitable solvent system to remove impurities.

Scale-Up Data Considerations

When scaling up the synthesis of this compound, it is crucial to consider how key process parameters will change. The following table provides an illustrative comparison of parameters at different scales.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg) Key Considerations for Scale-Up
Catalyst Loading (5% Rh/C) 5 mol% (w/w)5-7 mol% (w/w)7-10 mol% (w/w)May need to be increased to compensate for less efficient mass transfer.
Hydrogen Pressure 50 psi100-200 psi200-500 psiHigher pressure can improve reaction rates but requires specialized high-pressure reactors.
Reaction Temperature 80 °C80-100 °C100-120 °CEfficient heat removal is critical to prevent temperature excursions.[4]
Agitation Speed 500 rpm300-400 rpm (impeller design is key)150-250 rpm (baffle design is important)The goal is to ensure good catalyst suspension and gas dispersion.
Reaction Time 4-6 hours8-12 hours16-24 hoursReaction times often increase with scale due to mass and heat transfer limitations.
Typical Yield 85-95%80-90%75-85%A slight decrease in yield is common upon scale-up.

Experimental Protocol: Catalytic Hydrogenation of 1H-Indazol-5-amine

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 1H-Indazol-5-amine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, temperature control, and pressure gauge.

  • Inert atmosphere glove box or bag for handling the catalyst.

  • Filtration apparatus (e.g., Buchner funnel or filter press).

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 1H-indazol-5-amine and ethanol.

  • Catalyst Addition: In an inert atmosphere glove box, weigh the 5% Rh/C catalyst and suspend it in a small amount of ethanol. Transfer this slurry to the reactor.

  • Sealing and Purging: Seal the reactor and purge the headspace with nitrogen several times to remove any residual oxygen. Then, purge with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the mixture to the target temperature. Monitor the reaction progress by hydrogen uptake or by taking samples for analysis (if the reactor allows).

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

  • Catalyst Filtration: Add a pad of Celite® to a filtration funnel. Filter the reaction mixture through the Celite® to remove the Rh/C catalyst. Wash the catalyst cake with additional ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Purge (N2) charge_reactants Charge Reactants prep_reactor->charge_reactants charge_catalyst Charge Catalyst (Inert) charge_reactants->charge_catalyst seal_purge Seal & Purge (H2) charge_catalyst->seal_purge hydrogenation Hydrogenation seal_purge->hydrogenation monitor Monitor Progress hydrogenation->monitor cool_depressurize Cool & Depressurize monitor->cool_depressurize filtration Catalyst Filtration cool_depressurize->filtration concentration Concentration filtration->concentration purification Purification concentration->purification final_product final_product purification->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction check_h2 Is H2 uptake as expected? start->check_h2 no_h2_uptake No/Slow H2 Uptake check_h2->no_h2_uptake No h2_uptake_ok H2 Uptake Normal check_h2->h2_uptake_ok Yes check_catalyst Check Catalyst Activity no_h2_uptake->check_catalyst check_agitation Increase Agitation no_h2_uptake->check_agitation check_leaks Check for Leaks no_h2_uptake->check_leaks check_time Increase Reaction Time h2_uptake_ok->check_time check_temp Optimize Temperature h2_uptake_ok->check_temp check_purity Analyze Starting Material Purity h2_uptake_ok->check_purity

Caption: Troubleshooting decision tree for low yield in the hydrogenation reaction.

References

Technical Support Center: Analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-5-amine. It focuses on the identification and characterization of potential impurities that may be present in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from the synthetic route or degradation. A common synthesis proceeds through a 4,5,6,7-tetrahydro-1H-indazol-5-one intermediate. Therefore, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as precursors to the tetrahydro-indazolone (e.g., a substituted cyclohexanone) and hydrazine.

    • Intermediates: The most probable intermediate is 4,5,6,7-tetrahydro-1H-indazol-5-one.

    • By-products of Cyclization: Incomplete cyclization or side reactions during the formation of the indazole ring.

    • Reagents from Reductive Amination: Residual reducing agents or by-products from the conversion of the ketone to the amine.

  • Degradation Products:

    • Oxidation Products: The amine functionality is susceptible to oxidation, which can lead to the formation of corresponding nitroso or nitro compounds, or potentially open-ring impurities.

    • Dehydrogenation Product: The tetrahydroindazole ring could potentially be oxidized to the aromatic indazole analog, 5-aminoindazole.

Q2: My HPLC chromatogram shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the impurities mentioned above. A systematic approach to identification involves:

  • Reviewing the Synthesis: Examine the synthetic route used to prepare the this compound. This will help you predict potential process-related impurities.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity, which is a critical piece of information for identification.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light). Comparing the retention times of the degradation products with your unknown peak can help in identification.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.

Q3: I am observing poor peak shape for the main compound in my HPLC analysis. What could be the cause?

A3: Poor peak shape (e.g., tailing or fronting) for an amine-containing compound like this compound is often due to interactions with the stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Amines can interact with residual silanol groups on the silica-based stationary phase. Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can improve peak shape.

  • Use a Different Column: Consider using a column specifically designed for the analysis of basic compounds, such as a "base-deactivated" C18 column or a polymer-based column.

  • Check for Overloading: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when analyzing this compound samples.

IssuePotential CauseRecommended Solution
Extra peak in HPLC/GC-MS Process-related impurity (starting material, intermediate, by-product) or degradation product.1. Perform LC-MS to determine the molecular weight of the impurity. 2. Compare the retention time with known potential impurities (if standards are available). 3. Conduct forced degradation studies to see if the impurity is a degradation product.
Broad or tailing peak of the main compound Interaction of the amine with the stationary phase.1. Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. 2. Use a base-deactivated HPLC column. 3. Reduce the sample concentration or injection volume.
Appearance of new peaks over time in stored samples Degradation of the sample.1. Store samples at low temperatures and protected from light. 2. Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage. 3. Re-analyze samples promptly after preparation.
Inconsistent quantification results Sample instability, non-optimized analytical method.1. Ensure complete dissolution of the sample. 2. Validate the analytical method for linearity, accuracy, and precision. 3. Use an internal standard for more reliable quantification.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This is a general method that may require optimization for your specific instrumentation and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the main compound and the identification of impurities if they are present at a sufficient concentration or can be isolated.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

  • Instrumentation: 400 MHz or higher field strength NMR spectrometer

  • Experiments:

    • 1H NMR: To identify the number and types of protons.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in complex structure elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Impurity_Identification_Workflow Start Unexpected Peak in Chromatogram LC_MS Perform LC-MS Analysis Start->LC_MS Forced_Degradation Conduct Forced Degradation Study Start->Forced_Degradation MW_Determination Determine Molecular Weight (m/z) LC_MS->MW_Determination Isolate_Impurity Isolate Impurity (Preparative HPLC) MW_Determination->Isolate_Impurity If concentration is sufficient Compare_RT Compare Retention Times Forced_Degradation->Compare_RT Compare_RT->Isolate_Impurity If match is found NMR_Analysis Perform NMR Spectroscopy Isolate_Impurity->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation Synthesis_and_Impurities cluster_synthesis Hypothesized Synthesis cluster_impurities Potential Impurities Starting_Materials Substituted Cyclohexanone + Hydrazine Intermediate 4,5,6,7-tetrahydro-1H-indazol-5-one Starting_Materials->Intermediate Cyclization Impurity_SM Unreacted Starting Materials Starting_Materials->Impurity_SM Final_Product This compound Intermediate->Final_Product Reductive Amination Impurity_Intermediate Unreacted Intermediate Intermediate->Impurity_Intermediate Impurity_Byproduct Cyclization By-products Intermediate->Impurity_Byproduct Impurity_Reductive Reductive Amination By-products Final_Product->Impurity_Reductive

Validation & Comparative

Unveiling the Potential of Tetrahydroindazoles: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel tetrahydroindazole compounds against established alternatives. Supported by experimental data, this document delves into their potential as potent inhibitors of key cellular targets.

Novel tetrahydroindazole derivatives have emerged as a promising class of compounds with diverse biological activities, showing potential in oncology and immunology. This guide offers a comparative analysis of their efficacy as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors, as well as their cytotoxic effects on various cancer cell lines.

In Vitro Kinase Inhibitory Activity

Tetrahydroindazole compounds have demonstrated significant potential as kinase inhibitors. Their activity against CDK2/cyclin complexes, crucial regulators of the cell cycle, positions them as potential anti-cancer therapeutics. Furthermore, their inhibition of ITK, a key player in T-cell signaling, suggests applications in treating inflammatory and autoimmune diseases.

To contextualize their potency, we compare a novel tetrahydroindazole CDK2 inhibitor with the well-established inhibitor, Roscovitine. Similarly, a novel tetrahydroindazole ITK inhibitor, GNE-9822, is presented with its potent inhibitory constants.

CompoundTargetAssay TypeKi (µM)IC50 (µM)Reference CompoundTargetIC50 (µM)
Tetrahydroindazole Analog 3CDK2/cyclin AKinase Assay2.3-RoscovitineCDK2/cyclin A0.7
CDK2/cyclin E0.1-0.7
GNE-9822 ITK Kinase Assay 0.0007 0.055 ---

Table 1: Comparative In Vitro Kinase Inhibitory Activity. This table summarizes the inhibitory constants (Ki and IC50) of novel tetrahydroindazole compounds against their respective kinase targets, benchmarked against established inhibitors.

In Vitro Cytotoxicity

The anti-proliferative activity of novel indazole analogs of curcumin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a measure of their potency in inhibiting cancer cell growth. These values are compared with Doxorubicin, a widely used chemotherapeutic agent.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)WiDr (Colon Cancer) IC50 (µM)
Curcumin Indazole Analog 3b>100>10027.20
Curcumin Indazole Analog 3c>100>10047.85
Curcumin Indazole Analog 3d>10046.3649.33
Doxorubicin (Reference) 0.4 - 8.3 0.34 - 2.9 -

Table 2: Comparative In Vitro Cytotoxicity (IC50 µM). This table presents the IC50 values of novel curcumin-indazole analogs across different cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.[1][2][3][4][5][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used for validation, the following diagrams illustrate the CDK2/Cyclin E signaling pathway and a general workflow for evaluating novel kinase inhibitors.

CDK2_Cyclin_E_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Promotes Tetrahydroindazole_Inhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole_Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: CDK2/Cyclin E Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Novel Tetrahydroindazole Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., CDK2, ITK) Compound_Synthesis->Kinase_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound_Synthesis->Cytotoxicity_Assay Animal_Model Animal Model of Disease (e.g., Asthma, Tumor Xenograft) Kinase_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model PD_Study Pharmacodynamic (PD) Study (Target Engagement) Animal_Model->PD_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition, Reduction of Inflammation) PD_Study->Efficacy_Study

Caption: General Experimental Workflow for Inhibitor Validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK2/cyclin A)

This protocol outlines a method to determine the in vitro potency of novel tetrahydroindazole compounds against the CDK2/cyclin A complex.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin A enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Substrate peptide (e.g., Histone H1 derivative)

    • Test tetrahydroindazole compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve final desired concentrations.

    • Add the diluted compounds or vehicle (DMSO) to the wells of the plate.

    • Add the CDK2/cyclin A enzyme to all wells except for the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 or Ki value by fitting the data to a suitable dose-response curve. A Ki value of 2.3 µM was determined for a hit tetrahydroindazole compound using this method.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of novel tetrahydroindazole compounds on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, WiDr)

    • Complete cell culture medium

    • Test tetrahydroindazole compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Sterile 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds or vehicle (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve. For example, a novel curcumin indazole analog (3b) showed an IC50 of 27.20 µM against WiDr cells.[1]

References

A Comparative Analysis of 1H- and 2H-Tetrahydroindazole Isomers in Sigma Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1H- and 2H-tetrahydroindazole isomers, with a focus on their differential activity as sigma-1 and sigma-2 receptor ligands. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Tetrahydroindazoles, in particular, have emerged as potent ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[2][3] The substitution pattern on the indazole core, specifically the position of the substituent on the pyrazole ring, gives rise to 1H- and 2H-regioisomers. This isomeric difference can significantly impact the pharmacological properties of the compounds. This guide focuses on a direct comparison of the binding affinities of these isomers for sigma-1 and sigma-2 receptors.

Comparative Efficacy: Quantitative Binding Affinity Data

A key study investigating a series of N-aryl tetrahydroindazole derivatives revealed a general trend in the structure-activity relationship concerning the positioning of the aryl substituent. Experimental data from radioligand binding assays consistently demonstrated that the N-2 regioisomer was generally more potent against both sigma-1 and sigma-2 receptors compared to the corresponding N-1 regioisomer.[4]

For instance, in a direct comparison, the N-2 derivative 7ba was found to be over 5-fold more potent for the sigma-1 receptor and 60-fold more potent for the sigma-2 receptor than its N-1 counterpart, 7aa .[4] Similarly, a significant potency advantage for the N-2 isomer was observed when comparing compounds 7bb and 7ab .[4] This trend was also maintained in analogs with a methylenedioxy substituent (7bd vs. 7ad ), where the N-2 isomer displayed much higher affinity for both sigma receptors.[4]

The following table summarizes the binding affinities (pKi) of representative N-1 and N-2 aryl tetrahydroindazole regioisomers for both sigma receptors.

CompoundRegioisomerR2 SubstituentR3 SubstituentSigma-1 pKi ± SEM (M)Sigma-2 pKi ± SEM (M)
7aa N-14-fluorobenzylHPotent InhibitionNo Activity
7ba N-2PhenylH7.5 ± 0.056.8 ± 0.09
7ab N-14-fluorobenzylMethyl--
7bb N-24-fluorophenylMethyl--
7ad N-14-fluorobenzylMethylene-dioxy--
7bd N-2PhenylMethylene-dioxyHigher Affinity than 7adHigher Affinity than 7ad
7bf N-24-fluorophenylFluorine7.8 (Ki = 17 nM)<5 (Ki >10 μM)

Data extracted from a study on novel tetrahydroindazole-based sigma-1 receptor ligands.[4] A '-' indicates that the specific quantitative data was not provided in the reference, although the qualitative comparison was made.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 1H- and 2H-tetrahydroindazole isomers.

Synthesis of N-1 and N-2 Aryl Tetrahydroindazole Regioisomers

The synthesis of the N-1 and N-2 regioisomers was achieved through a multi-step process.[4]

  • Cyclization: The initial tetrahydroindazole core ( 3a ) was formed by the cyclization of an appropriate precursor (2 ) with hydrazine, which yielded the product in quantitative amounts.[4]

  • Ester Hydrolysis and Amide Coupling: The ester group in 3a was hydrolyzed to the corresponding carboxylic acid (4a ). This acid was then coupled with piperidine to form the amide (5c ).[4]

  • N-Arylation and Isomer Separation: A variety of N-substituents were introduced using a Chan-Lam coupling reaction. This step produced a 1:1 mixture of the N-1 (6c ) and N-2 (6d ) regioisomers. The individual isomers were then separated using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).[4]

  • Final Compound Synthesis: The separated isomers underwent removal of a ketal protecting group, followed by reductive amination to yield the final N-1 (7aa-7ah ) and N-2 (7ba-7bh ) substituted tetrahydroindazole compounds.[4]

Radioligand Binding Assays

The binding affinities of the synthesized compounds for sigma-1 and sigma-2 receptors were determined using competitive radioligand binding assays.[5]

  • Receptor Preparation: Membrane preparations expressing either the sigma-1 or sigma-2 receptor were used.

  • Radioligand: For sigma-1 receptor binding, [³H]-pentazocine was used as the radioligand. For the sigma-2 receptor, [³H]-DTG (1,3-di-o-tolylguanidine) was employed.[5]

  • Competitive Binding: The assay was performed by incubating the receptor preparation and the respective radioligand with varying concentrations of the test compounds (the tetrahydroindazole isomers).

  • Detection and Analysis: The amount of radioligand bound to the receptor was measured using a scintillation counter. The data was then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). These IC50 values were then converted to Ki (inhibitory constant) and subsequently to pKi (-log(Ki)) values to quantify the binding affinity. Compounds showing greater than 50% inhibition at an initial screening concentration of 10 μM were selected for dose-response curve determination to calculate the precise pKi values.[5]

Mandatory Visualizations

Signaling Pathways

The differential binding of the tetrahydroindazole isomers to sigma-1 and sigma-2 receptors suggests distinct downstream cellular effects. The following diagrams illustrate the generalized signaling pathways for each receptor.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Inactive State IP3R IP3R Sigma-1R->IP3R Modulates Ca2_ER Ca2+ Release (from ER) IP3R->Ca2_ER Ligand (Agonist) Ligand (Agonist) Ligand (Agonist)->Sigma-1R Binds Cellular_Response Modulation of Neuronal Excitability, Cell Survival Ca2_ER->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_pathway cluster_Membrane Cell & ER Membranes Sigma-2R (TMEM97) Sigma-2R (TMEM97) PGRMC1 PGRMC1 Sigma-2R (TMEM97)->PGRMC1 LDLR LDLR Sigma-2R (TMEM97)->LDLR Cholesterol_Homeostasis Cholesterol Homeostasis Sigma-2R (TMEM97)->Cholesterol_Homeostasis Cell_Proliferation Cell Proliferation & Autophagy Sigma-2R (TMEM97)->Cell_Proliferation Ligand Ligand Ligand->Sigma-2R (TMEM97) Binds Cellular_Response Modulation of Cancer Progression, Neurodegeneration Cholesterol_Homeostasis->Cellular_Response Cell_Proliferation->Cellular_Response

Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 1H- and 2H-tetrahydroindazole isomers.

experimental_workflow Start Start: Precursor Synthesis Cyclization Cyclization to form Tetrahydroindazole Core Start->Cyclization Amide_Coupling Ester Hydrolysis & Amide Coupling Cyclization->Amide_Coupling N_Arylation N-Arylation (Chan-Lam Coupling) Amide_Coupling->N_Arylation Isomer_Separation Isomer Separation (Preparative HPLC) N_Arylation->Isomer_Separation Final_Synthesis_1H Final Synthesis of 1H-Isomers Isomer_Separation->Final_Synthesis_1H Final_Synthesis_2H Final Synthesis of 2H-Isomers Isomer_Separation->Final_Synthesis_2H Binding_Assay_1H Sigma-1 & Sigma-2 Radioligand Binding Assay (1H-Isomers) Final_Synthesis_1H->Binding_Assay_1H Binding_Assay_2H Sigma-1 & Sigma-2 Radioligand Binding Assay (2H-Isomers) Final_Synthesis_2H->Binding_Assay_2H Data_Analysis Data Analysis: pKi Determination Binding_Assay_1H->Data_Analysis Binding_Assay_2H->Data_Analysis

Caption: Experimental Workflow for Isomer Comparison.

References

4,5,6,7-tetrahydro-1H-indazol-5-amine versus other selective kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Selective Kinase Inhibitors: Axitinib vs. Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent kinase inhibitors, Axitinib and Dasatinib. While both are potent anti-cancer agents, their selectivity profiles and mechanisms of action differ significantly. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Due to the limited publicly available kinase profiling data for 4,5,6,7-tetrahydro-1H-indazol-5-amine, this guide focuses on a structurally related and well-characterized indazole derivative, Axitinib, in comparison to the multi-kinase inhibitor, Dasatinib.

Introduction to the Compared Kinase Inhibitors

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor.[1] It is an indazole derivative that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth.[1][2]

Dasatinib is a multi-targeted kinase inhibitor effective in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, and also exhibits strong inhibitory activity against Src family kinases.[3]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the inhibitory potency (IC50) of Axitinib and Dasatinib against a panel of kinases, providing a quantitative comparison of their activity.

Table 1: Kinase Inhibition Profile of Axitinib vs. Dasatinib

Kinase TargetAxitinib IC50 (nM)Dasatinib IC50 (nM)Primary Target For
VEGFR1 0.1[1]-Axitinib
VEGFR2 0.2[1]-Axitinib
VEGFR3 0.1-0.3[1]-Axitinib
PDGFRβ 1.6[1]-Axitinib
c-KIT 1.7[1]79[4]Axitinib/Dasatinib
ABL -<1[4]Dasatinib
SRC -0.8[4]Dasatinib
LCK -1.1[5]Dasatinib
YES --Dasatinib
FYN --Dasatinib
EphA2 -1.7[5]Dasatinib
p38 MAPK -30[5]Dasatinib

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

Signaling Pathways and Mechanisms of Action

The differential selectivity of Axitinib and Dasatinib translates to their distinct mechanisms of action at the cellular level.

Axitinib's Inhibition of the VEGFR Signaling Pathway

Axitinib exerts its anti-angiogenic effects by blocking the ATP-binding site of VEGFRs. This prevents receptor autophosphorylation and downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 Activates Axitinib Axitinib Axitinib->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Dasatinib_pathways cluster_bcr_abl BCR-ABL Pathway cluster_src Src Pathway BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Survival Src Src FAK FAK Src->FAK Adhesion Cell Adhesion FAK->Adhesion Migration Cell Migration & Invasion FAK->Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src Inhibits kinase_assay_workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor & Kinase to Plate A->B C Incubate for Inhibitor Binding B->C D Add Substrate & ATP to Initiate Reaction C->D E Incubate for Phosphorylation D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Calculate % Inhibition & Determine IC50 G->H comparison_logic cluster_axitinib Axitinib (Indazole-based) cluster_dasatinib Dasatinib Inhibitor Kinase Inhibitor Selection Axitinib_Target Primary Targets: VEGFR1, VEGFR2, VEGFR3 Inhibitor->Axitinib_Target Dasatinib_Target Primary Targets: BCR-ABL, Src Family Kinases Inhibitor->Dasatinib_Target Axitinib_Profile Selectivity Profile: Highly selective for VEGFRs Axitinib_Target->Axitinib_Profile Axitinib_Use Ideal for: Studying angiogenesis Axitinib_Profile->Axitinib_Use Dasatinib_Profile Selectivity Profile: Multi-targeted inhibitor Dasatinib_Target->Dasatinib_Profile Dasatinib_Use Ideal for: Studying CML, Src signaling, and pathways with known off-target effects Dasatinib_Profile->Dasatinib_Use

References

Comparative analysis of tetrahydroindazole derivatives as HNE inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetrahydroindazole Derivatives as Potent Human Neutrophil Elastase (HNE) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as inhibitors of Human Neutrophil Elastase (HNE), a key serine protease implicated in a variety of inflammatory diseases. The following sections present quantitative inhibitory data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to aid in the research and development of novel HNE inhibitors.

Quantitative Data Presentation

The inhibitory activities of various N-acylated 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against HNE were evaluated and are presented below. The data, expressed as inhibition constants (Ki), highlight the structure-activity relationship (SAR) within this chemical series. All compounds were identified as competitive inhibitors of HNE.[1]

Table 1: HNE Inhibitory Activity of N-Acylated 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives [1]

CompoundR GroupIsomerKi (nM) ± SD
6a m-toluoylN135 ± 8
7a m-toluoylN211 ± 2
6b cyclopropylcarbonylN125 ± 5
7b cyclopropylcarbonylN225 ± 4
6c m-toluoyl (amide removed)N1> 50,000
7c m-toluoyl (amide removed)N2> 50,000
6d cyclopropylcarbonyl (amide removed)N1> 50,000
7d cyclopropylcarbonyl (amide removed)N2> 50,000
Sivelestat (Reference Drug)-28 ± 5

Table 2: HNE Inhibitory Activity of 5-Bromo- and 5,5-Dibromo-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives [1]

CompoundR GroupSubstitutionKi (nM) ± SD
9a cyclopropylcarbonyl5-monobromo17 ± 3
9b cyclopropylcarbonyl5,5-dibromo11 ± 2
9c m-toluoyl5-monobromo6 ± 1
9d m-toluoyl5,5-dibromo6 ± 1
10a cyclopropylcarbonyl5-monobromo18 ± 4
10b cyclopropylcarbonyl5,5-dibromo18 ± 3

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

The inhibitory potency of the tetrahydroindazole derivatives was determined using a fluorometric assay that measures the enzymatic activity of HNE.

Materials:

  • Human Neutrophil Elastase (HNE), lyophilized powder

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Inhibitors (tetrahydroindazole derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme and Substrate Preparation: HNE was dissolved in the assay buffer to a final concentration of 1 U/mL. The fluorogenic substrate was dissolved in DMSO to create a stock solution, which was then diluted in the assay buffer to the final working concentration.

  • Inhibitor Preparation: The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, 50 µL of the assay buffer was added.

    • 10 µL of the inhibitor solution at various concentrations was added to the wells. For control wells (no inhibition), 10 µL of DMSO was added.

    • 20 µL of the HNE solution was added to each well, and the plate was incubated for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.

    • The enzymatic reaction was initiated by adding 20 µL of the fluorogenic substrate to each well.

    • The fluorescence was measured kinetically for 30 minutes at 37°C using a microplate reader with excitation at 380 nm and emission at 460 nm.

  • Data Analysis:

    • The rate of reaction (fluorescence increase over time) was calculated for each inhibitor concentration.

    • The percent inhibition was determined by comparing the reaction rate in the presence of the inhibitor to the control rate.

    • IC50 values were calculated by fitting the percent inhibition data to a dose-response curve.

    • For the determination of the inhibition constant (Ki) for competitive inhibitors, the assay was performed at different substrate concentrations. The data was then analyzed using Lineweaver-Burk plots.[1]

Visualizations

Signaling Pathway of HNE-Induced MUC1 Transcription

The following diagram illustrates the signaling cascade initiated by Human Neutrophil Elastase (HNE) that leads to the transcription of MUC1, a transmembrane mucin involved in the inflammatory response in airway epithelial cells.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PKCdelta Protein Kinase Cδ (PKCδ) HNE->PKCdelta Duox1 Dual Oxidase 1 (Duox1) PKCdelta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 Extracellular Signal–Regulated Kinase 1/2 (ERK1/2) TNFR1->ERK12 Sp1 Specificity Protein 1 (Sp1) ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 Inhibitor Tetrahydroindazole Inhibitor Inhibitor->HNE

Caption: HNE-induced MUC1 transcription signaling pathway.

Experimental Workflow for HNE Inhibitor Evaluation

The diagram below outlines a general experimental workflow for the identification and characterization of novel HNE inhibitors, from initial screening to kinetic analysis.

HNE_Inhibitor_Workflow start Start: Compound Library (Tetrahydroindazole Derivatives) screening Primary Screening: Single Concentration HNE Inhibition Assay start->screening dose_response Dose-Response Assay: Determine IC50 Values of Hits screening->dose_response kinetic_studies Kinetic Analysis: Determine Mechanism of Inhibition (e.g., competitive) dose_response->kinetic_studies data_analysis Data Analysis: Lineweaver-Burk Plots to calculate Ki kinetic_studies->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: Workflow for HNE inhibitor evaluation.

References

Assessing the Target Selectivity of Tetrahydroindazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent inhibitors targeting a diverse range of proteins implicated in various diseases. A critical aspect of the development of these inhibitors is the rigorous assessment of their target selectivity, which is paramount for ensuring efficacy and minimizing off-target effects. This guide provides a comparative analysis of the target selectivity of several tetrahydroindazole-based inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro potency and selectivity of representative tetrahydroindazole-based inhibitors against their primary targets and a selection of off-targets. The data, presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are compiled from various studies to facilitate a direct comparison of their performance.

Table 1: Selectivity Profile of Tetrahydroindazole-Based Kinase Inhibitors
InhibitorPrimary TargetIC₅₀ / Kᵢ (nM)Off-Target KinaseIC₅₀ / Kᵢ (nM)Fold SelectivityReference
GNE-9822 ITK0.7 (Kᵢ)Aurora A462~660[1]
5 other kinases with >70% inhibition at 100 nM>100-[1]
Analog 53 CDK2/cyclin A61.9 (IC₅₀)---[2]
CDK2/cyclin A1----[2]
CDK2/cyclin E----[2]
CDK2/cyclin O----[2]
Analog 59 CDK2/cyclin A120 (IC₅₀)---[2]
CDK2/cyclin A1----[2]
CDK2/cyclin E----[2]
CDK2/cyclin O----[2]

Note: A comprehensive kinase panel screening for analogs 53 and 59 was not available in the cited literature.

Table 2: Binding Affinity of Tetrahydroindazole-Based Sigma Receptor Ligands
CompoundSigma-1 (Kᵢ, nM)Sigma-2 (Kᵢ, nM)Selectivity (S1/S2)Reference
7a 157621930.72[3]
7t >1000015.8>633 (for S2)[3]
7bf 17>10000>588 (for S1)[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using the DOT language.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation IP3_DAG IP3 / DAG PLCG1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_PKC->Transcription_Factors Activation GNE_9822 GNE-9822 (Tetrahydroindazole Inhibitor) GNE_9822->ITK

Figure 1: Simplified ITK Signaling Pathway and Inhibition.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation CyclinD_CDK46->pRb releases E2F E2F E2F pRb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription of Cyclin E CyclinE_CDK2->pRb Hyper-phosphorylation DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Progression Inhibitor Tetrahydroindazole Inhibitors (53, 59) Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Figure 2: CDK2 in G1/S Phase Transition and Inhibition.

Experimental_Workflow Compound Tetrahydroindazole Inhibitor Assay Binding or Activity Assay (e.g., LanthaScreen, Radioligand) Compound->Assay Target Target Protein (Kinase, Receptor) Target->Assay Data Raw Data (Fluorescence, Radioactivity) Assay->Data Analysis Data Analysis (IC50 / Ki Determination) Data->Analysis Selectivity Selectivity Profile Analysis->Selectivity

Figure 3: General Workflow for Inhibitor Selectivity Profiling.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of methodologies for key assays cited in the evaluation of tetrahydroindazole-based inhibitors.

Radioligand Binding Assay for Sigma Receptors

This assay is employed to determine the binding affinity of a compound to sigma-1 and sigma-2 receptors.[5][6]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

  • Materials:

    • Membrane preparations expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or cultured cells).[5]

    • Radioligand: e.g., --INVALID-LINK---pentazocine for sigma-1 and [³H]DTG for sigma-2.[5]

    • Test tetrahydroindazole-based inhibitor at various concentrations.

    • Assay buffer and wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test inhibitor.

    • To determine non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a set of control wells.

    • After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed to remove unbound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the ATP site of a kinase.[8][9]

  • Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from a europium-labeled anti-tag antibody-bound kinase by a test compound. Binding of the tracer to the kinase results in a high TR-FRET signal, which is reduced in the presence of a competing inhibitor.

  • Materials:

    • GST- or His-tagged kinase of interest.

    • Europium-labeled anti-GST or anti-His antibody.

    • Fluorescently labeled kinase tracer.

    • Test tetrahydroindazole-based inhibitor.

    • Assay buffer.

  • Procedure:

    • Add the test inhibitor at various concentrations to the wells of a microplate.

    • Add a pre-mixed solution of the kinase and the europium-labeled antibody.

    • Initiate the binding reaction by adding the fluorescent tracer.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the acceptor and donor fluorophores).

    • The ratio of the two emission signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Z'-LYTE® Kinase Assay

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[10][11]

  • Principle: The assay uses a FRET-based peptide substrate that is cleaved by a development reagent only when it is not phosphorylated. Phosphorylation by the kinase protects the substrate from cleavage, resulting in a high FRET signal.

  • Materials:

    • Kinase of interest.

    • Z'-LYTE® peptide substrate.

    • ATP.

    • Test tetrahydroindazole-based inhibitor.

    • Development reagent.

    • Stop reagent.

  • Procedure:

    • Incubate the kinase with the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • After incubation, add the development reagent to cleave any non-phosphorylated substrate.

    • Stop the development reaction by adding the stop reagent.

    • Measure the fluorescence at two wavelengths to determine the FRET ratio.

    • The FRET ratio is proportional to the extent of phosphorylation and is plotted against the inhibitor concentration to calculate the IC50 value.

HotSpot™ Radiometric Kinase Assay

This is a direct measure of kinase activity based on the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13]

  • Principle: The assay quantifies the incorporation of ³³P from [γ-³³P]ATP into a specific protein or peptide substrate by the kinase.

  • Materials:

    • Kinase of interest.

    • Kinase substrate.

    • [γ-³³P]ATP.

    • Test tetrahydroindazole-based inhibitor.

    • Assay buffer.

    • Filter paper (e.g., P81 phosphocellulose).

    • Scintillation counter.

  • Procedure:

    • Incubate the kinase, substrate, and test inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • After a defined incubation period, spot a portion of the reaction mixture onto filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of radioactivity retained on the filter paper using a scintillation counter.

    • The amount of incorporated ³³P is a direct measure of kinase activity. Plot the activity against the inhibitor concentration to determine the IC50 value.

References

A Comparative Analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine Analogs: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and potential in vivo potency of a series of 4,5,6,7-tetrahydro-1H-indazol-5-amine analogs. The data presented herein is compiled from recent studies on their activity as modulators of sigma receptors and as inhibitors of human dihydroorotate dehydrogenase (DHODH), highlighting their therapeutic potential in oncology and central nervous system (CNS) disorders.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Summary of In Vitro Potency and Metabolic Stability

The following tables summarize the in vitro binding affinities and metabolic stability of various this compound analogs. These compounds have been investigated for their potential as selective ligands for sigma-1 and sigma-2 receptors, as well as inhibitors of the enzyme DHODH.

Sigma Receptor Ligand Activity

A series of tetrahydroindazole compounds have been developed as potent and selective ligands for sigma-2 receptors.[1] The structure-activity relationship (SAR) data reveals that modifications to the benzyl group and the amine substituent significantly impact potency and selectivity.[1] For instance, the dimethoxy-containing derivative (7c) demonstrated a 10-fold increase in potency for sigma-2 compared to the parent compound (7a) and showed no activity at the sigma-1 receptor.[1]

CompoundSigma-1 pKiSigma-2 pKi
7a< 5.06.5
7b< 5.06.8
7c< 5.07.5
7d7.27.4
7e< 5.07.2
7l< 5.07.8
7m< 5.07.8
7n6.77.5
7s< 5.08.0

In a separate study, a novel class of tetrahydroindazoles was identified as potent and selective ligands for the sigma-1 receptor.[2] It was generally observed that N-2 substituted tetrahydroindazoles exhibited greater potency for the sigma-1 receptor compared to their N-1 counterparts.[2]

CompoundSigma-1 pKiSigma-2 pKi
7aa7.8< 5.0
7ab7.4< 5.0
7ac7.9< 5.0
7ad7.8< 5.0
7ae7.9< 5.0
7af7.8< 5.0
7ag7.6< 5.0
7ah7.8< 5.0
Dihydroorotate Dehydrogenase (DHODH) Inhibition

Chiral tetrahydroindazoles have been identified as a novel class of human DHODH inhibitors.[3] Optimization of this series led to the identification of compounds with high potency in enzymatic assays and the ability to inhibit cancer cell growth.[3] For example, compound 30 was the most potent analog with an IC50 value of 15 nM.[3]

CompoundDHODH IC50 (nM)
(R)-HZ00>100
2855
2934
3015
3125
3223
3324
3428
In Vitro Metabolic Stability and Solubility

The in vitro metabolic stability of these analogs was assessed using mouse and human liver microsomes. Several compounds demonstrated moderate to good stability, suggesting potential for in vivo applications.[1][2][3] Good to excellent thermodynamic solubility in PBS buffer was also observed for many of the tested compounds.[2]

Compound% Remaining (Mouse Liver Microsomes, 60 min)Solubility in PBS (pH 7.4)
7a< 25> 400 µM
7g47> 1 mM
7l< 25> 400 µM
7m0> 1 mM
7s54> 1 mM
Compound% Remaining (Mouse Liver Microsomes, 60 min)Solubility in PBS (pH 7.4)
7aa> 50> 100 µM
7ab< 10> 100 µM
7ac> 50> 1 mM
7ad> 50> 100 µM
7ba< 10> 1 mM
7be> 50< 100 µM
CompoundHuman Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)Aqueous Solubility (µM)
30664311
389175>200
46989414
519695>200

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Sigma Receptors

Compounds were screened for their binding affinity to sigma-1 and sigma-2 receptors by the University of North Carolina Psychoactive Drug Screening Program (PDSP).[2] The assay measures the displacement of specific radioligands: [³H]-Pentazocine for sigma-1 and [³H]-DTG for sigma-2.[2] Initially, compounds were screened at a 10 µM concentration.[2] For compounds showing greater than 50% inhibition, a dose-response curve was generated to determine the pKi value.[2]

DHODH Inhibition Assay

The inhibitory activity of the HZ analogues against human DHODH was determined using an enzymatic assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were calculated.[3]

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds was evaluated by incubating them with mouse or human liver microsomes at 37°C for a specified period (e.g., 60 minutes).[1][2] The percentage of the parent compound remaining after incubation was determined to assess its stability.[1][2]

Solubility Assay

The thermodynamic solubility of the compounds was determined in a phosphate-buffered saline (PBS) solution at pH 7.4.[2] A high-throughput method utilizing a Synergy HTX plate reader was employed to measure the UV absorption and determine the solubility.[2][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by these analogs and a general workflow for their evaluation.

Sigma_Receptor_Signaling cluster_membrane Plasma Membrane / ER Membrane cluster_cellular_response Cellular Response Ligand Tetrahydroindazole Analog SigmaR Sigma Receptor (Sigma-1 or Sigma-2) Ligand->SigmaR Binding Effector Effector Proteins (e.g., Ion Channels, Kinases) SigmaR->Effector Modulation Response Modulation of Cellular Processes (e.g., Proliferation, Apoptosis, Synaptic Plasticity) Effector->Response Signal Transduction DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Pyrimidines Pyrimidines (dUMP, dCTP, dTTP) Orotate->Pyrimidines Multi-step Conversion Analog Tetrahydroindazole Analog (HZ series) Analog->Inhibition Inhibition->DHODH Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Potential) Synthesis Compound Synthesis (Tetrahydroindazole Analogs) Binding Target Binding Assay (e.g., Radioligand Binding) Synthesis->Binding Enzyme Enzymatic Assay (e.g., DHODH Inhibition) Synthesis->Enzyme ADME In Vitro ADME (Solubility, Microsomal Stability) Binding->ADME Enzyme->ADME Lead Lead Compound Selection ADME->Lead Animal Animal Model Studies (Efficacy, PK/PD) Lead->Animal

References

Comparison of different synthetic routes to functionalized indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The efficient and versatile synthesis of functionalized indazoles is therefore a critical endeavor. This guide provides an objective comparison of prominent synthetic routes, offering a clear overview of their respective strengths and weaknesses, supported by experimental data.

At a Glance: Performance Comparison of Indazole Synthetic Routes

The selection of an optimal synthetic strategy hinges on factors such as desired substitution patterns, substrate availability, and scalability. The following table summarizes the key performance indicators of four major synthetic methodologies.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)[1]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[1]Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[1]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[1]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[1][2]Broad tolerance for various functional groups on both sydnone and aryne precursors.[1]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[1][3]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to high (50-95%)[1]Broad scope for both coupling partners, good functional group tolerance.[1]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[1]Requires expensive and potentially toxic transition-metal catalysts; may require inert atmosphere and careful optimization of ligands and additives.
Cadogan-Sundberg Cyclization Moderate to goodPrimarily for o-nitrostyrenes and related systems.Useful for the synthesis of indoles and can be adapted for certain indazole precursors.Often requires high temperatures and harsh reagents; mechanism can be complex with potential for side reactions.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the described synthetic routes, providing a visual comparison of their starting materials and key transformations.

Davis_Beirut_Reaction cluster_start Starting Materials cluster_product Product o_nitrobenzylamine o-Nitrobenzylamine indazole 2H-Indazole o_nitrobenzylamine->indazole Base-mediated cyclization base Base (e.g., KOH) base->indazole

Caption: The Davis-Beirut Reaction.

Cycloaddition cluster_start Starting Materials cluster_product Product sydnone Sydnone indazole 2H-Indazole sydnone->indazole [3+2] Cycloaddition aryne Aryne Precursor aryne->indazole Fluoride source

Caption: [3+2] Dipolar Cycloaddition.

CH_Activation cluster_start Starting Materials cluster_product Product arene Arene with C-H bond indazole Functionalized Indazole arene->indazole Transition Metal Catalyst (e.g., Pd, Rh) coupling_partner Coupling Partner coupling_partner->indazole Experimental_Workflow start Select Target Indazole decision Considerations: - Desired Isomer (1H vs 2H) - Substituent Pattern - Availability of Starting Materials - Scalability start->decision route1 Davis-Beirut Reaction decision->route1 Simple 2H-indazoles, metal-free route2 [3+2] Cycloaddition decision->route2 High yield, regioselective 2H-indazoles route3 C-H Activation decision->route3 Complex derivatives, late-stage functionalization protocol Follow Detailed Experimental Protocol route1->protocol route2->protocol route3->protocol analysis Purification and Characterization protocol->analysis end Obtain Functionalized Indazole analysis->end

References

Bioisosteric Replacement Strategies for the Tetrahydroindazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group or scaffold with another that retains similar biological activity, is a powerful tool for optimizing drug-like properties. This guide provides a comparative analysis of bioisosteric replacement strategies for the tetrahydroindazole scaffold, a privileged structure in modern drug discovery, with a focus on quantitative data and detailed experimental methodologies.

The tetrahydroindazole core, a fused pyrazole and cyclohexane ring system, is a versatile scaffold found in a multitude of biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets, including protein kinases, dihydroorotate dehydrogenase (DHODH), and sigma receptors. However, optimization of pharmacokinetic and pharmacodynamic properties often necessitates modifications to the core scaffold. This guide explores common bioisosteric replacements for the tetrahydroindazole scaffold, presenting a comparative analysis of their impact on biological activity and physicochemical properties.

Core Scaffold Replacements: A Data-Driven Comparison

The selection of an appropriate bioisostere for the tetrahydroindazole scaffold is highly dependent on the specific biological target and the desired property improvements. Here, we compare the tetrahydroindazole scaffold with two common bioisosteric replacements: benzimidazole and triazolopyrimidine.

Tetrahydroindazole vs. Benzimidazole in Kinase Inhibition

The benzimidazole scaffold is a well-established privileged scaffold in kinase inhibitor design.[1][2] Its aromatic nature and hydrogen bonding capabilities can mimic the interactions of the pyrazole portion of the tetrahydroindazole core with the hinge region of the kinase active site.

Scaffold Target Kinase Compound IC50 (nM) Reference
TetrahydroindazoleCDK2/cyclin ACompound 53770[3]
BenzimidazoleLck KinaseCompound 23[4]
Benzimidazole-Triazole HybridEGFRCompound 5a86[5]
Benzimidazole-Triazole HybridVEGFR-2Compound 5a107[5]

Table 1: Comparison of inhibitory activities of compounds with tetrahydroindazole and benzimidazole scaffolds against various protein kinases.

Tetrahydroindazole Analogs vs. Triazolopyrimidines in DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiproliferative and antimalarial drugs. Triazolopyrimidine-based inhibitors of DHODH have shown significant promise.[6][7][8] While not a direct bioisostere of the entire tetrahydroindazole scaffold, the replacement of the saturated carbocyclic portion with various substituted groups in triazolopyrimidine analogs provides valuable insights into the structure-activity relationships of the hydrophobic pocket of the enzyme.

Scaffold Sub-structure Target Compound IC50 (nM) Reference
Naphthyl (in Triazolopyrimidine)P. falciparum DHODHDSM11.6[8]
Tetrahydro-2-naphthyl (in Triazolopyrimidine)P. falciparum DHODHDSM2654[6][7]
2-Indanyl (in Triazolopyrimidine)P. falciparum DHODHCompound 1341[6][7]

Table 2: Comparison of inhibitory activities of triazolopyrimidine-based DHODH inhibitors with different hydrophobic moieties.

The data in Table 2 highlights the importance of the hydrophobic component in DHODH inhibition. The tetrahydro-2-naphthyl and 2-indanyl moieties can be considered as replacements for the saturated cyclohexane ring of the tetrahydroindazole scaffold. The potent activity of the tetrahydro-2-naphthyl analogs suggests that a conformationally restricted, hydrophobic group is well-tolerated and can lead to potent inhibition.[6][7]

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the DHODH enzyme with the test compound in the assay buffer at 25°C for 30 minutes.[9]

  • Reaction Initiation: Add a solution of DHO, Coenzyme Q10, and DCIP to the wells to start the reaction.[9]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm at regular intervals for 10-15 minutes using a microplate reader.[9]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma-1 and sigma-2 receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membrane homogenates from guinea pig brain (for sigma-1) or rat liver (for sigma-2)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane homogenates, radioligand, and varying concentrations of the test compound in the assay buffer. For the sigma-2 assay, a masking ligand for the sigma-1 receptor (e.g., (+)-pentazocine) is often included.

  • Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Visualizing the Logic: Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a new compound, from initial screening to the assessment of its metabolic stability.

G cluster_1 Cellular Activity cluster_2 Pharmacokinetic Properties Enzyme_Assay Enzymatic Assay (e.g., Kinase, DHODH) Cell_Viability Cell Viability/Proliferation (MTT Assay) Enzyme_Assay->Cell_Viability Binding_Assay Receptor Binding Assay (e.g., Sigma Receptor) Binding_Assay->Cell_Viability Metabolic_Stability In Vitro Metabolic Stability (Microsomal Assay) Cell_Viability->Metabolic_Stability

Experimental workflow for compound evaluation.

Signaling Pathway Example: Kinase Inhibition

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for kinase inhibitors.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Tetrahydroindazole Kinase Inhibitor Inhibitor->RTK

Simplified RTK signaling pathway.

Conclusion

The tetrahydroindazole scaffold remains a highly valuable starting point for the design of potent and selective modulators of various biological targets. Bioisosteric replacement of the core scaffold with structures such as benzimidazole or the modification of its saturated portion with constrained hydrophobic groups, as seen in triazolopyrimidine analogs, offers viable strategies for optimizing lead compounds. The choice of a particular bioisostere should be guided by the specific therapeutic target and the desired improvements in physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the robust evaluation and comparison of these novel analogs, facilitating the data-driven design of next-generation therapeutics.

References

Comparative Cross-Reactivity Profiling of 4,5,6,7-tetrahydro-1H-indazol-5-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive cross-reactivity data for 4,5,6,7-tetrahydro-1H-indazol-5-amine is limited. The following guide presents a hypothetical cross-reactivity profile for this compound (referred to as "Compound-THI") to illustrate a comparative analysis alongside established kinase inhibitors. The experimental data presented is illustrative and intended to guide researchers in designing and interpreting their own studies.

Introduction

This compound (Compound-THI) is a heterocyclic amine built upon the indazole scaffold, a core structure present in numerous compounds developed as protein kinase inhibitors.[1][2] The therapeutic efficacy and safety of any kinase inhibitor are critically dependent on its selectivity.[3] Off-target activities can lead to unexpected side effects or provide opportunities for drug repurposing.[3] Therefore, comprehensive cross-reactivity profiling is an essential step in the preclinical development of such compounds.[4]

This guide provides a comparative overview of the hypothetical kinase inhibition profile of Compound-THI against two well-characterized kinase inhibitors: Imatinib and Dasatinib. The objective is to present a framework for evaluating the selectivity of novel chemical entities and to provide standardized protocols for generating such data.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of Compound-THI, Imatinib, and Dasatinib against a selected panel of kinases. Lower IC50 values indicate higher potency.

Target KinaseCompound-THI (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
ABL185250.5
SRC>10,000>10,0000.8
KIT15010015
PDGFRα25015020
VEGFR23,500>10,00030
Serine/Threonine Kinases
BRAF>10,000>10,000>10,000
MEK1>10,000>10,000>10,000
AKT18,500>10,000>10,000
CDK2>10,000>10,0005,000
p38α (MAPK14)9,200>10,000250

Data for Imatinib and Dasatinib are representative values from published literature. Data for Compound-THI is hypothetical.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on robust and well-defined experimental methodologies. The protocols outlined below are standard approaches for kinase inhibitor profiling.

1. In Vitro Kinase Assay Panel

This method is used to determine the potency of an inhibitor against a large panel of purified kinases.

  • Objective: To determine the IC50 value of a test compound against a broad range of kinases.

  • Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate.[5]

    • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).[5]

    • Kinase Reaction: In a microplate, the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer are combined.[5]

    • Initiation: The reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP, often by spotting the reaction mixture onto phosphocellulose filter plates, followed by washing.[5]

    • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

    • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its intended target in a more biologically relevant cellular environment.

  • Objective: To measure the ability of a compound to engage with its target kinase within living cells.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a widely used method.

    • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The treated cells are heated to a range of temperatures, creating a "melt curve." Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

    • Lysis and Separation: Cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

    • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

3. Chemical Proteomics for Off-Target Identification

This unbiased approach helps to identify both expected and unexpected protein targets of an inhibitor.[6]

  • Objective: To identify the full spectrum of protein targets that a compound binds to in a cellular lysate.[7]

  • Methodology: The "kinobeads" affinity chromatography approach is a powerful tool for profiling kinase inhibitors.[6]

    • Lysate Preparation: Cells are lysed to produce a native protein extract.

    • Competitive Binding: The lysate is incubated with the test compound at various concentrations.[6]

    • Affinity Capture: The lysate is then passed over an affinity resin ("kinobeads") that contains immobilized, non-selective kinase inhibitors. Kinases that are bound to the free test compound in the lysate will not bind to the beads.

    • Elution and Digestion: The proteins captured by the beads are eluted and digested into peptides.

    • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

    • Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.[6]

Visualizations

The following diagrams illustrate a typical workflow for kinase inhibitor profiling and a simplified signaling pathway that could be modulated by such inhibitors.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Compound Test Compound KinasePanel Broad Kinase Panel Assay (>400 Kinases) Compound->KinasePanel Hit_Identification Primary Hit Identification (Potency Assessment) KinasePanel->Hit_Identification Selectivity Selectivity Profiling (Dose-Response) Hit_Identification->Selectivity Proteomics Chemoproteomics (e.g., Kinobeads) Selectivity->Proteomics Off_Target Off-Target Identification Proteomics->Off_Target Target_Engagement Cellular Target Engagement (e.g., CETSA) Off_Target->Target_Engagement Functional_Assay Cellular Functional Assays (e.g., Phosphorylation) Target_Engagement->Functional_Assay Lead_Compound Validated Lead Compound Functional_Assay->Lead_Compound

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

G cluster_pathway Generic Kinase Signaling Pathway cluster_cascade MAPK Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (e.g., Compound-THI) Inhibitor->RAF Response Cellular Response (Proliferation, Survival) TF->Response

References

Safety Operating Guide

Navigating the Disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 4,5,6,7-tetrahydro-1H-indazol-5-amine, ensuring the safety of personnel and compliance with regulations.

Core Disposal Principle: Professional Hazardous Waste Management

The primary and mandatory disposal method for this compound is to entrust it to a licensed and approved hazardous waste disposal company.[1][2][3] This is in line with the globally recognized precautionary statement P501, which advises disposing of contents and containers at an approved waste disposal plant.[1][2][3] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as general waste is improper and can lead to environmental contamination and potential regulatory violations.

Pre-Disposal Handling and Storage

Proper handling and storage are crucial precursors to safe disposal. While awaiting collection by a waste management service, adhere to the following guidelines:

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Containerization: Use a compatible, leak-proof container. The original container is often the most suitable option.

  • Segregation: Store the waste in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical for disposal.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters for this compound is publicly available. Disposal procedures are dictated by regulatory frameworks and the expert assessment of waste management professionals.

Experimental Protocols

There are no recommended experimental protocols for the treatment or neutralization of this compound in a standard laboratory setting prior to disposal. All disposal procedures should be carried out by certified professionals.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures safety and regulatory compliance from the point of identifying the waste to its final disposal.

G A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Securely Package and Label 'Hazardous Waste' + Chemical Name B->C D Store in Designated Hazardous Waste Area C->D E Contact Approved Hazardous Waste Disposal Company D->E F Arrange for Waste Pickup E->F G Complete Waste Manifest/Documentation F->G H Professional Disposal by Licensed Facility G->H

Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Operational Guidance for Handling 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine, a compound utilized in laboratory and drug development settings. The following procedures are based on the safety profiles of structurally similar compounds and are intended to ensure the safe handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection Use a NIOSH/MSHA approved respirator or an equivalent if ventilation is inadequate or for handling large quantities. A particle filter is recommended for solid compounds.[2]
Hand Protection Chemically resistant, impervious gloves must be worn at all times when handling chemical products.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to maintain a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

    • Confirm that all necessary PPE is available and in good condition.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • Weigh and transfer the compound in a designated area, taking care to avoid generating dust.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2]

    • Inhalation : Move the exposed individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1][2]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including any contaminated PPE, in a designated and appropriately labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste. Do not dispose of it down the drain or in regular trash.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use handle_store Store Properly handle_use->handle_store dispose_collect Collect Waste handle_use->dispose_collect emergency_exposure In Case of Exposure handle_use->emergency_exposure dispose_label Label Waste Container dispose_collect->dispose_label dispose_final Dispose via Licensed Service dispose_label->dispose_final emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.